4-Chloropyrido[3,2-d]pyrimidine HCl
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
4-chloropyrido[3,2-d]pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3.ClH/c8-7-6-5(10-4-11-7)2-1-3-9-6;/h1-4H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFGZNYFTNEMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=N2)Cl)N=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
4-Chloropyrido[3,2-d]pyrimidine HCl: Physicochemical Profiling and Synthetic Applications in Targeted Therapeutics
Executive Summary
The pursuit of highly selective kinase inhibitors has driven the exploration of novel fused bicyclic heteroaromatic scaffolds. Among these, the pyrido[3,2-d]pyrimidine core has emerged as a privileged structure, exhibiting profound efficacy in targeting critical oncogenic and immunological pathways, including PI3Kδ, ATR, and Pim/Mnk kinases[1][2].
At the synthetic heart of these therapeutic agents lies 4-Chloropyrido[3,2-d]pyrimidine hydrochloride (CAS: 1951441-48-7). As a highly reactive electrophilic building block, it enables rapid diversification at the C4 position via Nucleophilic Aromatic Substitution (SNAr). This technical whitepaper dissects the physical and chemical properties of this critical intermediate, explains the mechanistic causality behind its handling and reactivity, and provides field-proven, self-validating protocols for its application in drug discovery.
Physicochemical Profiling
Understanding the fundamental physicochemical properties of 4-Chloropyrido[3,2-d]pyrimidine is critical for optimizing reaction conditions and ensuring reagent stability. The free base (CAS: 51674-77-2) is inherently unstable under ambient atmospheric moisture, prone to spontaneous hydrolysis to the corresponding thermodynamically stable pyrimidin-4(3H)-one[3][4].
To circumvent this, the compound is predominantly utilized and stored as a hydrochloride salt (CAS: 1951441-48-7)[5][6]. The protonation of the ring nitrogen atoms significantly decreases the electron density of the core, paradoxically stabilizing the C-Cl bond against ambient nucleophilic attack by water vapor during storage, while simultaneously priming the molecule for SNAr once neutralized in solution.
Quantitative Data Summary
The following table summarizes the key physicochemical parameters of both the free base and the hydrochloride salt forms[3][6][7][8].
| Property | 4-Chloropyrido[3,2-d]pyrimidine (Free Base) | 4-Chloropyrido[3,2-d]pyrimidine HCl (Salt) |
| CAS Number | 51674-77-2 | 1951441-48-7 |
| Molecular Formula | C7H4ClN3 | C7H5Cl2N3 |
| Molecular Weight | 165.58 g/mol | 202.04 g/mol |
| Appearance | Yellow to off-white solid | Yellow to off-white crystalline powder |
| SMILES | C1=CC2=C(C(=NC=N2)Cl)N=C1 | C1=CC2=C(C(=NC=N2)Cl)N=C1.Cl |
| Solubility | Soluble in DCM, EtOAc, THF | Soluble in DMF, DMSO, MeOH (reactive) |
| Storage Conditions | 2-8°C, strict inert atmosphere (Argon/N2) | 2-8°C, desiccated |
Chemical Reactivity & Mechanistic Insights
The pyrido[3,2-d]pyrimidine scaffold is highly electron-deficient. The fusion of a pyridine ring to a pyrimidine ring exerts a strong inductive and resonance electron-withdrawing effect. Consequently, the carbon atom at the 4-position (bearing the chlorine) is highly electrophilic.
The SNAr Causality
When designing SNAr reactions with 4-Chloropyrido[3,2-d]pyrimidine HCl, the choice of base and solvent is not arbitrary; it is dictated by the reaction mechanism:
-
Neutralization: The HCl salt must first be neutralized to liberate the free base.
-
Meisenheimer Complex Formation: The incoming nucleophile (e.g., an aniline or aliphatic amine) attacks the C4 position. The extreme electron deficiency of the bicyclic core stabilizes the intermediate anionic Meisenheimer complex, lowering the activation energy.
-
Aromatization: The chloride ion acts as an excellent leaving group, restoring aromaticity.
Why N,N-Diisopropylethylamine (DIPEA)? DIPEA is the base of choice over triethylamine (TEA) or inorganic bases. Its bulky isopropyl groups provide steric hindrance, preventing it from acting as a competing nucleophile at the highly reactive C4 position. Furthermore, it remains fully soluble in polar aprotic solvents like DMF, ensuring a homogenous reaction mixture that drives the kinetics forward.
Caption: Mechanistic workflow for the SNAr derivatization of 4-Chloropyrido[3,2-d]pyrimidine HCl.
Applications in Kinase Inhibitor Development
The C4-substituted pyrido[3,2-d]pyrimidine derivatives have demonstrated remarkable selectivity profiles against various kinases, making them indispensable in modern oncology and immunology[9][10].
-
PI3Kδ Inhibitors: Compounds like Seletalisib utilize the pyrido[3,2-d]pyrimidine core to achieve ATP-competitive inhibition. The nitrogen atoms in the pyrimidine ring form critical hydrogen bonds with the hinge region of the PI3Kδ kinase domain, while the C4 substituent projects into the affinity pocket[1][10].
-
Pim/Mnk Dual Inhibitors: In leukemia models, the scaffold has been optimized to simultaneously inhibit Provirus integration in Moloney murine leukemia virus (Pim) and mitogen-activated protein kinase-interacting kinase (Mnk). This dual action effectively shuts down cap-dependent protein translation in tumor cells[2].
-
ATR Inhibitors: Targeting Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase exploits tumor DNA damage response deficiencies. The pyrido[3,2-d]pyrimidine core provides the necessary metabolic stability and hinge-binding capability required for potent in vivo efficacy[11].
Caption: Pharmacological targeting of PI3Kδ and Pim/Mnk pathways by pyrido[3,2-d]pyrimidine derivatives.
Experimental Protocol: Self-Validating SNAr Methodology
To ensure maximum yield and reproducibility, the following protocol integrates self-validating checkpoints. This methodology is specifically designed for coupling 4-Chloropyrido[3,2-d]pyrimidine HCl with primary anilines to generate kinase inhibitor precursors[2][4].
Reagents & Materials
-
4-Chloropyrido[3,2-d]pyrimidine HCl (1.0 equivalent)
-
Target Aniline/Amine (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to starting material)
Step-by-Step Procedure
Step 1: Preparation and Neutralization
-
Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 4-Chloropyrido[3,2-d]pyrimidine HCl (1.0 eq) under an inert argon atmosphere.
-
Add anhydrous DMF to achieve a 0.2 M concentration.
-
Causality Check: Slowly add DIPEA (3.0 eq) dropwise at 0°C. The solution will typically transition from a pale suspension to a clear, deeper yellow solution. This visual change validates the neutralization of the HCl salt and the liberation of the highly soluble free base.
Step 2: Nucleophilic Addition 4. Add the target aniline/amine (1.1 eq) to the reaction mixture in one portion. 5. Attach a reflux condenser and heat the reaction mixture to 80°C using an oil bath or heating block. 6. Causality Check: Heating is required to overcome the steric hindrance of substituted anilines, though the extreme electrophilicity of the C4 position prevents the need for transition-metal catalysis (e.g., Buchwald-Hartwig amination is unnecessary here).
Step 3: Self-Validating Monitoring 7. After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. 8. Validation: The starting material mass (m/z 166 for free base [M+H]+) should be completely consumed, replaced by the product mass. If unreacted starting material remains, the SNAr has stalled (often due to moisture quenching the starting material to the pyrimidinone, m/z 148).
Step 4: Workup and Isolation 9. Cool the reaction mixture to room temperature. 10. Slowly pour the mixture into rapidly stirring ice-cold distilled water (10x the volume of DMF). 11. Causality Check: The SNAr product is highly hydrophobic and will precipitate as a solid. The DMF, excess DIPEA, and DIPEA-HCl salts are highly water-soluble and remain in the aqueous phase. This differential solubility acts as a built-in purification step. 12. Filter the precipitate under vacuum, wash with cold water (3 x 20 mL), and dry under high vacuum at 45°C overnight to afford the pure C4-substituted intermediate.
Sources
- 1. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Chloropyrido(3,2-d)pyrimidine | C7H4ClN3 | CID 13101639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS:1036738-12-1, 2,4,6-三氯吡啶[3,2-d]嘧啶-毕得医药 [bidepharm.com]
- 6. CAS:1951441-48-7, 4-Chloropyrido[3,2-d]pyrimidine hydrochloride-毕得医药 [bidepharm.com]
- 7. 4-Chloropyrido[3,2-d]pyrimidine 97% | CAS: 51674-77-2 | AChemBlock [achemblock.com]
- 8. 4-CHLOROPYRIDO[3,2-D]PYRIMIDINE HCL | 1951441-48-7 [sigmaaldrich.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives [mdpi.com]
- 11. Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Precision Therapeutics: The Biological Activity and Mechanistic Profiling of 4-Chloropyrido[3,2-d]pyrimidine Derivatives
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Chemical Foundation
In modern rational drug design, the pyrido[3,2-d]pyrimidine scaffold has emerged as a highly privileged pharmacophore. As a Senior Application Scientist overseeing small-molecule development pipelines, I have observed a paradigm shift where researchers are actively utilizing this core for "scaffold hopping"—transitioning away from traditional quinazoline or pyrazolo-pyrimidine backbones to overcome kinase resistance and improve pharmacokinetic profiles[1].
At the synthetic heart of this chemical space is 4-chloropyrido[3,2-d]pyrimidine (CAS 51674-77-2)[2]. The strategic placement of the nitrogen atom in the fused pyridine ring profoundly alters the electron density of the bicyclic system. This not only enhances the electrophilicity of the C4-position—making the chlorine atom highly susceptible to nucleophilic aromatic substitution (SNAr)[3]—but also modifies the hydrogen-bonding profile, significantly improving the molecule's binding affinity to the ATP-binding hinge regions of various kinases[4].
Core Biological Activities & Mechanistic Pathways
The biological activity of pyrido[3,2-d]pyrimidine derivatives is remarkably broad, yet highly tunable based on the substituents introduced at the C4, C6, and C7 positions.
Dual MNK/PIM Kinase Inhibition in Hematologic Malignancies
Mitogen-activated protein kinase-interacting kinases (MNKs) and proviral integration in murine leukemia virus (PIM) kinases are critical downstream effectors that regulate the cap-dependent translation of oncogenic proteins (e.g., c-myc, Mcl-1)[5]. Because these kinases offer complementary escape routes for tumor cells treated with upstream tyrosine kinase inhibitors, dual inhibition is a highly sought-after therapeutic strategy[4].
Derivatives synthesized from the 4-chloropyrido[3,2-d]pyrimidine precursor have demonstrated exceptional efficacy here. For example, Compound 2j (a 4-pyrazolyl substituted derivative) exhibits IC50 values of 32 nM for MNK1, 3 nM for MNK2, and 37 nM for PIM1[6]. Mechanistically, it suppresses the phosphorylation of translation initiation factors eIF4E and 4EBP1, leading to cell cycle arrest in MOLM-13 leukemia cell lines[6]. Similarly, the 4,6-disubstituted derivative Compound 21o showed profound inhibition of K562 leukemia cell growth without evident in vivo toxicity[5].
PI3Kδ and mTOR Targeting
The δ isoform of class I phosphoinositide 3-kinase (PI3Kδ) is a prime target for B-cell malignancies[7]. By functionalizing the C4 and C7 positions of the pyrido[3,2-d]pyrimidine core, researchers have engineered highly selective PI3Kδ inhibitors. Compound S5 exhibits an extraordinary IC50 of 2.82 nM against PI3Kδ, significantly outperforming earlier generations in suppressing Akt phosphorylation in SU-DHL-6 cells[7]. Furthermore, specific 2,4,7-trisubstituted derivatives have been optimized as dual PI3K/mTOR inhibitors, exploiting the structural homology between the active sites of these two kinases[8].
Immuno-Oncology: PD-1/PD-L1 Interaction Inhibition
Beyond ATP-competitive kinase inhibition, this scaffold is highly effective at disrupting protein-protein interactions (PPIs). Novel 4-arylindolines containing a pyrido[3,2-d]pyrimidine moiety (e.g., Compound N11 ) act as potent small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint (IC50 = 6.3 nM)[9]. N11 significantly promotes T-cell proliferation and infiltration into tumor spheres, validating the scaffold's emerging utility in immunotherapy[9].
Caption: Multi-kinase targeting by pyrido[3,2-d]pyrimidine derivatives in oncogenic signaling and translation.
Quantitative Structure-Activity Relationship (QSAR) Data
To facilitate rapid comparison for drug development teams, the following table synthesizes the quantitative biological activity of key pyrido[3,2-d]pyrimidine derivatives discussed in recent literature:
| Compound ID | Primary Target(s) | Biochemical IC50 | Cellular Efficacy | Key Structural Feature |
| Compound 2j | MNK1/2, PIM1 | MNK2: 3 nM, PIM1: 37 nM | MOLM-13 GI50: 0.19–0.84 μM | 4-pyrazolyl substitution on core[6] |
| Compound 21o | MNK1/2, PIM1/2/3 | MNK1: 1 nM, PIM1: 43 nM | K562 GI50: 2.1 μM | 4,6-disubstituted core[5] |
| Compound S5 | PI3Kδ | PI3Kδ: 2.82 nM | SU-DHL-6 IC50: 0.035 μM | Optimized C4/C7 functionalization[7] |
| Compound N11 | PD-1/PD-L1 | PD-1/PD-L1: 6.3 nM | Promotes T-cell infiltration | 4-arylindoline tail substituent[9] |
| Compound 10q | ATR Kinase | ATR: Potent (nM range) | HT-29 inhibition (w/ AZD1390) | Structure-based cyclization[10] |
Experimental Workflows & Self-Validating Protocols
As application scientists, we must ensure that experimental protocols are not just lists of instructions, but self-validating systems that prove target engagement and rule out artifactual data.
Workflow 1: SNAr Synthesis of 4-Substituted Derivatives
Causality & Rationale: The C4-chlorine of 4-chloropyrido[3,2-d]pyrimidine is highly electrophilic due to the electron-withdrawing effect of the adjacent pyrimidine nitrogens. This allows for efficient SNAr without the need for complex transition-metal catalysis[3].
-
Reactant Preparation: Dissolve 1.0 eq of 4-chloropyrido[3,2-d]pyrimidine in an anhydrous polar solvent (e.g., 1-butanol or DMF)[11].
-
Base Addition: Add 2.0–3.0 eq of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, driving the reaction forward without competing with the primary amine for the electrophilic center.
-
Nucleophile Addition: Slowly add 1.1 eq of the desired amine (e.g., substituted aniline or piperazine)[6].
-
Thermal Activation: Heat the mixture to 80–120 °C for 2–4 hours under an inert atmosphere[11].
-
Validation: Monitor via LC-MS. The disappearance of the parent mass (m/z ~165 for the chloro-core) and appearance of the target product mass validates conversion.
Workflow 2: HTRF-Based Kinase Inhibition Assay
Causality & Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over standard ELISA or radiometric assays because the time-delayed fluorescence measurement eliminates background auto-fluorescence from library compounds, ensuring high-fidelity data[6].
-
Enzyme-Inhibitor Incubation: Incubate the target kinase (e.g., 60 nM Mnk1 or 0.625 nM Pim1) with varying concentrations of the pyrido[3,2-d]pyrimidine derivative in kinase buffer for 15 minutes[6].
-
Reaction Initiation: Add ATP (at the enzyme's apparent Km ) and the specific biotinylated peptide substrate. Incubate for 60 minutes at room temperature.
-
Detection Phase: Add the HTRF detection mixture containing a Europium cryptate-labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor).
-
Signal Readout: Measure fluorescence emission at 620 nm (donor) and 665 nm (acceptor) using a microplate reader.
-
Self-Validating System:
-
Calculate the 665/620 nm ratio to normalize well-to-well volume variations and optical interference.
-
Include eFT508 (Mnk inhibitor) and TP-3654 (Pim inhibitor) as positive controls to validate dynamic range[6].
-
Calculate the Z'-factor; the assay is only validated for screening if Z' > 0.5.
-
Caption: Self-validating HTRF assay workflow for evaluating target kinase inhibition.
Conclusion
The 4-chloropyrido[3,2-d]pyrimidine building block provides an exceptional starting point for the synthesis of highly potent, targeted therapeutics. Through rational bioisosteric replacement and functionalization at the C4, C6, and C7 positions, researchers can finely tune the biological activity of these derivatives. Whether targeting dual kinase pathways (MNK/PIM, PI3K/mTOR) to overcome oncology resistance mechanisms or disrupting critical immune checkpoints (PD-1/PD-L1), this scaffold remains a cornerstone of modern medicinal chemistry.
References
- Optimization of 4-Aniline Substituted Pyrido[3,2-d]pyrimidine Derivatives as Pim/Mnk Dual Inhibitors with Antileukemia Activity.ACS Publications.
- Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors.PubMed.
- Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors.PubMed.
- Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.MDPI.
- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents.RSC.
- Optimization of 4,6-Disubstituted Pyrido[3,2‑d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth.ACS Figshare.
- Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth.ACS Publications.
- Novel 4-Arylindolines Containing a Pyrido[3,2-d]pyrimidine Moiety as the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Inhibitors for Tumor Immunotherapy.ACS Publications.
- Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors.ACS Publications.
- 4-CHLOROPYRIDO[3,2-D]PYRIMIDINE.Fluorochem.
- Bicyclic heteroarylaminoalkyl phenyl derivatives as PI3K inhibitors.Google Patents.
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US10077277B2 - Bicyclic heteroarylaminoalkyl phenyl derivatives as PI3K inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for the Utilization of 4-Chloropyrido[3,2-d]pyrimidine HCl in Palladium Cross-Coupling Reactions
Introduction: The Strategic Importance of the Pyrido[3,2-d]pyrimidine Scaffold
The pyrido[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] This nitrogen-rich bicyclic system is a key structural motif in a variety of biologically active compounds, including kinase inhibitors for cancer therapy.[2][3] The ability to selectively functionalize this core at various positions is paramount for the development of new therapeutic agents and advanced materials. 4-Chloropyrido[3,2-d]pyrimidine hydrochloride serves as a versatile building block for introducing molecular diversity at the C4-position through palladium-catalyzed cross-coupling reactions. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective use of this reagent in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Reactivity and Handling of 4-Chloropyrido[3,2-d]pyrimidine HCl
The reactivity of the chloro-substituent at the C4-position of the pyrido[3,2-d]pyrimidine ring system is influenced by the electron-withdrawing nature of the fused pyridine and pyrimidine rings. Studies on related di- and tri-chlorinated pyrido[3,2-d]pyrimidines have shown that the C4-position is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.[4][5][6] The chlorine at the C4 position is generally more reactive than a chloro-substituent at the C2 position in related systems, a trend that is consistent with observations in 2,4-dichloropyrimidines.[7][8]
The hydrochloride salt form of 4-chloropyrido[3,2-d]pyrimidine enhances its stability and solubility in polar solvents. However, for most palladium-catalyzed cross-coupling reactions, which are typically performed under basic conditions, the HCl salt must be neutralized in situ or prior to the reaction. This is usually achieved by the addition of a suitable base in the reaction mixture.
Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Mechanistic Considerations
The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions utilizing 4-Chloropyrido[3,2-d]pyrimidine. These protocols are based on established methodologies for similar electron-deficient heterocyclic chlorides and should be considered as excellent starting points for optimization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[9] For the coupling of 4-chloropyrido[3,2-d]pyrimidine, the choice of a highly active catalyst system is crucial to overcome the relative inertness of the C-Cl bond.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Recommended Protocol for Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) | These are common and effective Pd(0) and Pd(II) sources that generate the active Pd(0) catalyst in situ. |
| Ligand | XPhos, SPhos, or RuPhos (2-6 mol%) | Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition of the C-Cl bond to the palladium center.[10] |
| Base | K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents) | Strong inorganic bases are required for the transmetalation step. K₃PO₄ is often a good choice for heterocyclic substrates.[10][11] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[12][13] |
| Temperature | 80-120 °C | Elevated temperatures are generally required to facilitate the challenging oxidative addition of the C-Cl bond.[7] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst. |
Step-by-Step Experimental Procedure:
-
To an oven-dried Schlenk tube, add 4-Chloropyrido[3,2-d]pyrimidine HCl (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 5:1) via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyrido[3,2-d]pyrimidine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[14] This reaction is particularly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Recommended Protocol for Buchwald-Hartwig Amination:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) | Reliable sources for generating the active Pd(0) catalyst. |
| Ligand | Xantphos, BINAP, or a Buchwald ligand (e.g., RuPhos, BrettPhos) (2-6 mol%) | Bulky, electron-rich ligands are crucial for both the oxidative addition and the reductive elimination steps.[15] |
| Base | NaOtBu (1.2-2.0 equivalents) or Cs₂CO₃ (2-3 equivalents) | A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex. NaOtBu is often the base of choice. |
| Solvent | Toluene, 1,4-Dioxane, or THF (anhydrous) | Anhydrous, aprotic solvents are necessary to prevent unwanted side reactions. |
| Temperature | 80-120 °C | Elevated temperatures are typically needed to drive the reaction to completion, especially with less reactive chloro-substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst deactivation through oxidation. |
Step-by-Step Experimental Procedure:
-
In a glovebox or under an inert atmosphere, add 4-Chloropyrido[3,2-d]pyrimidine HCl (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 3 mol%), and the phosphine ligand (e.g., Xantphos, 6 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the base (e.g., NaOtBu, 1.5 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add the amine (1.1-1.2 equiv.) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 4-aminopyrido[3,2-d]pyrimidine derivative.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles.[16][17]
Catalytic Cycle for Sonogashira Coupling:
Caption: The catalytic cycles for the Sonogashira cross-coupling reaction.
Recommended Protocol for Sonogashira Coupling:
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (3-5 mol%) | These are classic and effective catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI (5-10 mol%) | The copper(I) salt is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. |
| Base | Et₃N, DIPEA, or piperidine (2-3 equivalents) | An amine base is typically used, which also serves as the solvent in many cases. It deprotonates the terminal alkyne. |
| Solvent | DMF, THF, or the amine base itself | Anhydrous polar aprotic solvents are commonly employed. |
| Temperature | Room Temperature to 80 °C | Sonogashira couplings can often be performed under milder conditions compared to Suzuki and Buchwald-Hartwig reactions with chloro-substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |
Step-by-Step Experimental Procedure:
-
To a Schlenk flask, add 4-Chloropyrido[3,2-d]pyrimidine HCl (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide (CuI, 6 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.5 equiv.).
-
Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired 4-alkynylpyrido[3,2-d]pyrimidine.
General Workflow for Diversification
The following diagram illustrates a general workflow for the diversification of the 4-Chloropyrido[3,2-d]pyrimidine scaffold using the described palladium-catalyzed cross-coupling reactions.
Caption: General workflow for the diversification of 4-Chloropyrido[3,2-d]pyrimidine HCl.
Conclusion
4-Chloropyrido[3,2-d]pyrimidine HCl is a valuable and versatile building block for the synthesis of a wide array of substituted pyrido[3,2-d]pyrimidines. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide efficient and modular strategies for the introduction of carbon-carbon and carbon-nitrogen bonds at the C4-position. The successful implementation of these reactions hinges on the careful selection of the catalyst system, base, and reaction conditions. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to unlock the synthetic potential of this important heterocyclic scaffold in their drug discovery and materials science endeavors.
References
-
Krasniqi, B., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1939. [Link]
-
Neufeldt, S. R. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. Retrieved from [Link]
-
Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. [Link]
-
Bouscary-Desforges, G., et al. (2012). Access and Regioselective Transformations of 6-Substituted 4-Aryl-2,8-dichloropyrido[3,2-d]pyrimidine Compounds. The Journal of Organic Chemistry, 77(10), 4586–4595. [Link]
-
Bouscary-Desforges, G., et al. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. PubMed. Retrieved from [Link]
-
Lamberth, C., et al. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Retrieved from [Link]
-
Neufeldt, S. R., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Retrieved from [Link]
-
Schütz, C., et al. (2013). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
Le Meur, S., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(6), 352. [Link]
-
ResearchGate. (n.d.). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. Retrieved from [Link]
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]
-
Amanote Research. (n.d.). Studies on 4-Chloropyrido [2, 3-D] Pyrimidine. Retrieved from [Link]
-
MDPI. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloropyrido(3,2-d)pyrimidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
PMC. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Retrieved from [Link]
-
ACS Publications. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. Retrieved from [Link]
-
PMC. (n.d.). Development of the Inverse Sonogashira Reaction for DEL Synthesis. Retrieved from [Link]
-
PMC. (n.d.). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]
-
Advanced ChemBlocks. (n.d.). 4-Chloropyrido[3,2-d]pyrimidine. Retrieved from [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
synthesis of kinase inhibitors from 4-Chloropyrido[3,2-d]pyrimidine HCl
An In-Depth Guide to the Synthesis of Kinase Inhibitors from 4-Chloropyrido[3,2-d]pyrimidine HCl
Introduction: The Privileged Scaffold of Pyrido[3,2-d]pyrimidine
In the landscape of medicinal chemistry, the pyrido[3,2-d]pyrimidine core is recognized as a privileged scaffold, particularly in the design of kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The development of small molecules that can modulate kinase activity is therefore a cornerstone of modern drug discovery.[2] The fused heterocyclic system of pyrido[3,2-d]pyrimidine offers a rigid and versatile framework that can be strategically functionalized to target the ATP-binding site of various kinases with high affinity and selectivity.[3]
This guide focuses on the synthetic utility of a key starting material: 4-Chloropyrido[3,2-d]pyrimidine hydrochloride. The chlorine atom at the C4 position is highly susceptible to displacement, making it an ideal handle for introducing molecular diversity. This document provides detailed protocols for the primary synthetic transformations used to convert this building block into a library of potential kinase inhibitors, including Nucleophilic Aromatic Substitution (SNAr) and various palladium-catalyzed cross-coupling reactions.
Safety and Handling of Reagents
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.
-
4-Chloropyrido[3,2-d]pyrimidine HCl : This compound is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4][5]
-
General Precautions : All manipulations should be performed in a well-ventilated chemical fume hood.[6] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[7] Avoid inhalation of dust and contact with skin and eyes.[8]
| Hazard Statement | Description | Precautionary Measures |
| H302 | Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth if ingested and seek immediate medical attention.[6] |
| H315 | Causes skin irritation | Wash skin thoroughly after handling. Wear protective gloves.[5] |
| H319 | Causes serious eye irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[5] |
| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[5] |
Core Synthetic Strategies and Protocols
The strategic diversification of the 4-Chloropyrido[3,2-d]pyrimidine scaffold is primarily achieved through reactions at the C4 position. The electron-deficient nature of the pyrimidine ring activates the C4-chloro group for nucleophilic displacement.
Caption: Synthetic pathways from 4-Chloropyrido[3,2-d]pyrimidine.
Nucleophilic Aromatic Substitution (SNAr)
This is the most direct method for functionalizing the C4 position. The reaction involves the displacement of the chloride by a nucleophile, typically an amine, alcohol, or thiol. Acid-catalyzed amination with anilines, for instance, has been shown to proceed efficiently in aqueous media, which offers significant green chemistry advantages.[9]
-
Reagent Preparation : To a solution of 4-Chloropyrido[3,2-d]pyrimidine HCl (1.0 eq) in a suitable solvent such as isopropanol or water, add the desired amine (1.1-1.5 eq).[10][11]
-
Base Addition : Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq), to neutralize the HCl salt and the HCl generated during the reaction. For reactions with anilines in water, a catalytic amount of HCl (0.1 eq) can promote the reaction.[9][11]
-
Reaction Condition : Stir the mixture at a temperature ranging from room temperature to reflux (e.g., 80 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] Reaction times can vary from a few hours to overnight.
-
Work-up and Purification :
-
Cool the reaction mixture to room temperature and quench with water.
-
If an organic solvent was used, concentrate it under reduced pressure. Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 4-aminopyrido[3,2-d]pyrimidine derivative.[12]
-
Caption: General scheme for SNAr amination of the scaffold.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, specifically for synthesizing biaryl compounds which are common motifs in kinase inhibitors.[13] The reaction couples the 4-chloro position with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base.[14]
-
Inert Atmosphere : Assemble a dry Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition : To the flask, add 4-Chloropyrido[3,2-d]pyrimidine HCl (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).[13][14]
-
Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/Ethanol/Water or Dioxane/Water).[15]
-
Reaction Condition : Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.[13]
-
Work-up and Purification :
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the 4-aryl-pyrido[3,2-d]pyrimidine product.
-
| Parameter | Recommended Conditions | Rationale / Causality |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for many Suzuki couplings.[14] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | The base is crucial for the transmetalation step of the catalytic cycle.[13] |
| Solvent | Toluene/Ethanol, Dioxane/H₂O | A mixture including a protic solvent often enhances catalyst activity and solubility of reagents.[15] |
| Temperature | 80-110 °C | Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling is the method of choice for forming a C(sp²)-C(sp) bond, linking a terminal alkyne to the C4 position of the pyridopyrimidine core.[16][17] This reaction introduces a linear and rigid alkynyl moiety, which can be used to probe deep into the ATP-binding pocket of a kinase. The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[18]
-
Inert Atmosphere : In a dry Schlenk flask under an inert atmosphere, combine 4-Chloropyrido[3,2-d]pyrimidine HCl (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper co-catalyst such as copper(I) iodide (CuI) (0.05 eq).
-
Solvent and Base : Add a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base, typically triethylamine (TEA) or DIPEA (2.5-3.0 eq), which also acts as a solvent.
-
Alkyne Addition : Add the terminal alkyne (1.2 eq) to the mixture.
-
Reaction Condition : Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC/LC-MS).
-
Work-up and Purification :
-
Filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via silica gel chromatography to isolate the 4-alkynyl-pyrido[3,2-d]pyrimidine.
-
Palladium-Catalyzed Buchwald-Hartwig Amination
As a powerful alternative to classical SNAr, the Buchwald-Hartwig amination allows for the coupling of a wider range of amines, including less nucleophilic and sterically hindered ones, often under milder conditions.[19] The reaction requires a palladium catalyst and a suitable phosphine ligand.[20]
-
Inert Atmosphere : To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., XPhos, BINAP, 0.04 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 eq).[20]
-
Reagent Addition : Add the 4-Chloropyrido[3,2-d]pyrimidine HCl (1.0 eq) and the desired amine (1.2 eq).
-
Solvent Addition : Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Condition : Heat the mixture, typically between 80-110 °C, until the reaction is complete by TLC/LC-MS analysis.
-
Work-up and Purification :
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through Celite to remove insoluble salts and catalyst residues.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
-
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Characterization of Synthesized Compounds
The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation.[21] Proton NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR confirms the carbon skeleton.[22]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.[12]
-
Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify key functional groups present in the molecule, such as N-H or C=O stretches.[12]
Biological Evaluation: Kinase Inhibition Assays
The ultimate goal is to assess the biological activity of the synthesized library. This is primarily achieved through in vitro kinase inhibition assays.[10]
-
Enzyme Inhibition Assay : Compounds are tested for their ability to inhibit the activity of specific kinases (e.g., EGFR, CDK4).[12] The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined.
-
Cell-Based Assays : Promising compounds are then evaluated in cell-based assays to determine their anti-proliferative effects against various cancer cell lines (e.g., HeLa, MCF-7, HepG-2).[12][22]
Conclusion
4-Chloropyrido[3,2-d]pyrimidine HCl is a versatile and highly valuable starting material for the synthesis of diverse libraries of potential kinase inhibitors. Through well-established synthetic methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can systematically explore the structure-activity relationship (SAR) of the pyridopyrimidine scaffold. The protocols outlined in this guide provide a robust foundation for the rational design and synthesis of novel therapeutic agents targeting the kinome.
References
- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). Future Medicinal Chemistry.
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
- Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. (n.d.). BenchChem.
- Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. (2023). Baghdad Science Journal.
- a novel fused pyridopyrimidine derivatives: synthesis and characterization. (n.d.).
- MSDS of 4-Chloropyrrolo[2,3-d]pyrimidine. (2017). BOC Sciences.
- Pyrido[3,4-d]pyrimidine, 4-chloro- Safety D
- SAFETY D
- SAFETY D
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). ACS Omega.
- Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. (n.d.). Journal of Medicinal Chemistry.
- Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. (n.d.). BenchChem.
- 4-Chloropyrido(3,2-d)pyrimidine. (n.d.). PubChem.
- Buchwald–Hartwig amin
- Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (2025). European Journal of Medicinal Chemistry.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). Tetrahedron Letters.
- Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). Comptes Rendus Chimie.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020).
- Sonogashira coupling. (n.d.). Wikipedia.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
Sources
- 1. pharmascholars.com [pharmascholars.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. iris.unimore.it [iris.unimore.it]
- 4. 4-Chloropyrido(3,2-d)pyrimidine | C7H4ClN3 | CID 13101639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. capotchem.cn [capotchem.cn]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. preprints.org [preprints.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. organic-chemistry.org [organic-chemistry.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
experimental setup for synthesizing 4-substituted pyrido[3,2-d]pyrimidines
Experimental Setup for Synthesizing 4-Substituted Pyrido[3,2-d]pyrimidines: A Comprehensive Protocol for Regioselective Nucleophilic Aromatic Substitution (SNAr)
Executive Summary & Pharmacological Context
Pyrido[3,2-d]pyrimidines represent a privileged class of heterocyclic scaffolds in modern drug discovery, frequently utilized in the development of potent kinase inhibitors targeting PI3K/mTOR, Mnk, HDAC, and Pim kinases[1][2][3]. The synthesis of these bioactive molecules heavily relies on the late-stage, regioselective functionalization of the core scaffold. This application note details the mechanistic rationale and self-validating experimental protocols for synthesizing 4-substituted pyrido[3,2-d]pyrimidines via Nucleophilic Aromatic Substitution (SNAr), starting from readily available lactam precursors.
Mechanistic Rationale for Regioselective Functionalization
The successful synthesis of 4-substituted pyrido[3,2-d]pyrimidines hinges on exploiting the differential electrophilicity of the halogenated carbon centers within the scaffold.
When utilizing intermediates such as 4,6-dichloro pyrido[3,2-d]pyrimidine, the pyrimidine ring is significantly more electron-deficient than the fused pyridine ring. The C-4 position is flanked by two electronegative nitrogen atoms and experiences the strong electron-withdrawing pull of the entire fused system, making it exceptionally susceptible to nucleophilic attack[4].
By strictly controlling the reaction temperature to ambient conditions (20–25 °C) and utilizing a non-nucleophilic base (such as DIPEA), the SNAr reaction proceeds via an addition-elimination mechanism exclusively at the C-4 position[3]. Elevated temperatures must be avoided during this step, as they provide the thermal energy required to overcome the higher activation barrier for substitution at the less reactive C-6 position, which would result in unwanted di-substituted byproducts[1].
Synthetic Workflow Visualization
Synthetic workflow for 4,6-disubstituted pyrido[3,2-d]pyrimidines via regioselective SNAr.
Quantitative Reaction Parameters
The following table summarizes optimized conditions for the C-4 SNAr reaction using various nucleophiles, ensuring high regioselectivity and yield.
Table 1: Optimization of C-4 Nucleophilic Substitution (SNAr) Conditions
| Nucleophile Class | Reagents & Solvents | Temp (°C) | Time (h) | Yield (%) | Target Application |
| Primary Anilines (e.g., 4-Fluoroaniline) | DIPEA (2.0 eq), 1,4-Dioxane | RT | 1.5 - 2.0 | 85 - 90 | Mnk/HDAC Dual Inhibitors[1] |
| Secondary Amines (e.g., Piperazine) | 1,4-Dioxane (Base optional) | RT | 1.0 | 80 - 85 | Pim/Mnk Inhibitors[3] |
| Aliphatic Amines (e.g., Morpholine) | Et₃N (1.5 eq), DCM | 0 to RT | 2.0 | 88 | PI3K/mTOR Inhibitors[2] |
| Phenol Derivatives | K₂CO₃ (3.0 eq), DMF | 60 | 4.0 | 70 - 75 | General Kinase Profiling[4] |
Detailed Experimental Methodologies
Protocol 1: Synthesis of 4,6-Dichloro pyrido[3,2-d]pyrimidine (Key Intermediate)
Objective: Convert the tautomeric lactam group at position 4 to a highly reactive chloro leaving group to enable downstream SNAr.
Causality & Self-Validation: The addition of N,N-dimethylaniline is critical; it acts as an acid scavenger and catalyzes the formation of the Vilsmeier-Haack intermediate with POCl₃, significantly accelerating the chlorination while preventing product degradation[5]. The reaction is visually self-validating: the starting lactam is highly insoluble, but as the active intermediate forms, the suspension completely clarifies into a homogenous solution.
Procedure:
-
To a dry, 100 mL round-bottom flask equipped with a reflux condenser, add 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one (10.0 mmol, 1.81 g)[1].
-
Add phosphorus oxychloride (POCl₃) (35 mL) to act as both reactant and solvent, followed by 10 drops of N,N-dimethylaniline[5].
-
Heat the reaction mixture to 106 °C (reflux) and stir for 1.5 hours.
-
Validation Check: Monitor the reaction via TLC (DCM:MeOH, 10:1). The reaction is complete when the low-Rf polar lactam spot disappears, replaced by a high-Rf non-polar product spot.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃. (Note: Ensure the rotary evaporator is properly vented to a base scrubber).
-
Redissolve the crude oily residue in dichloromethane (DCM, 50 mL).
-
Critical Quench: Slowly pour the DCM solution into a beaker containing crushed ice. Adjust the pH of the aqueous phase to 7–8 using saturated aqueous sodium bicarbonate (NaHCO₃). Causality: Neutralizing the HCl byproduct is mandatory to prevent the hydrolysis of the newly formed C-4 chlorine bond back to the lactam[1].
-
Separate the layers and extract the aqueous layer with DCM (2 × 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting 4,6-dichloro pyrido[3,2-d]pyrimidine is typically pure enough to be used directly in the next step.
Protocol 2: Regioselective SNAr at the C-4 Position
Objective: Selectively introduce an amine nucleophile at the C-4 position while preserving the C-6 chlorine for subsequent cross-coupling (e.g., Suzuki-Miyaura coupling).
Causality & Self-Validation: DIPEA is utilized as a sterically hindered, non-nucleophilic base to neutralize the HCl generated during the substitution, driving the reaction forward without competing with the amine for the electrophilic C-4 site[3][4]. The self-validating nature of this step is observed via LC-MS; the mass shift will correspond to the displacement of exactly one chlorine isotope pattern, confirming mono-substitution.
Procedure:
-
Dissolve the crude 4,6-dichloro pyrido[3,2-d]pyrimidine (5.0 mmol) in anhydrous 1,4-dioxane (25 mL) under an inert atmosphere (N₂ or Ar).
-
Add N,N-Diisopropylethylamine (DIPEA) (10.0 mmol, 2.0 eq) to the solution[3].
-
Add the desired amine nucleophile (e.g., 4-fluoroaniline) (5.5 mmol, 1.1 eq) dropwise if liquid, or in small portions if solid.
-
Stir the reaction mixture at room temperature (20–25 °C) for 1 to 2 hours. Warning: Do not heat the reaction, as temperatures above 40 °C will initiate nucleophilic attack at the C-6 position, destroying regioselectivity[1].
-
Validation Check: Monitor by LC-MS or TLC (Hexanes:EtOAc, 3:1). The reaction is complete when the starting dichloro-material is fully consumed.
-
Quench the reaction by adding water (30 mL) and extract with ethyl acetate (3 × 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue via silica gel flash chromatography to yield the pure 4-substituted-6-chloro pyrido[3,2-d]pyrimidine, ready for downstream C-6 functionalization.
Sources
Application Note: Advanced Synthesis of Pyrido[3,2-d]pyrimidine Derivatives via One-Pot Multicomponent Aza-Diels-Alder Cycloaddition
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Validated Protocol & Strategic Methodology Guide
Strategic Rationale & Scaffold Significance
The pyrido[3,2- d ]pyrimidine framework is a highly privileged pharmacophore in modern drug discovery. While the isomeric pyrido[2,3- d ]pyrimidines have been extensively studied, the [3,2- d ] isomers have historically been constrained by complex, low-yielding, and expensive synthetic routes [2].
Recent breakthroughs have demonstrated the profound therapeutic potential of the [3,2- d ] scaffold. Notable examples include Seletalisib , a highly selective PI3K δ inhibitor evaluated for Primary Sjögren's Syndrome [2], novel PD-1/PD-L1 interaction inhibitors displaying superior metabolic stability (human liver microsome T1/2>90 min) [3], and dual Mnk/HDAC inhibitors for prostate cancer [4].
To bypass the limitations of traditional multi-step linear syntheses, this application note details a highly efficient, atom-economical, one-pot three-component domino reaction. By leveraging a Lewis acid-catalyzed aza-Diels-Alder mechanism, this protocol enables the rapid construction of highly functionalized pyrido[3,2- d ]pyrimidines from readily available precursors [1].
Mechanistic Insights & Causality
The synthesis utilizes 5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (5-amino-1,3-dimethyluracil), an aromatic aldehyde, and a terminal unactivated alkyne.
Causality of the Reagent System:
-
Imine Formation: The primary amine of the uracil derivative condenses with the aromatic aldehyde to form a Schiff base (imine).
-
Lewis Acid Activation: Boron trifluoride diethyl etherate (BF 3 ·OEt 2 ) acts as a critical Lewis acid. It coordinates to the imine nitrogen, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the intermediate.
-
Aza-Diels-Alder Addition: The LUMO-lowered imine becomes highly susceptible to intermolecular nucleophilic attack by the weakly nucleophilic terminal alkyne.
-
Cyclization & Aromatization: Subsequent intramolecular ring closure and spontaneous oxidative aromatization (loss of H 2 ) yield the thermodynamically stable pyrido[3,2- d ]pyrimidine core [1].
Fig 1. Mechanistic pathway of the BF3·OEt2-catalyzed three-component aza-Diels-Alder reaction.
Reaction Optimization Data
The choice of catalyst and solvent dictates the success of the domino reaction. Brønsted acids and alternative Lewis acids fail to provide the necessary activation energy or lead to undesired side reactions. Toluene is selected as the optimal solvent due to its non-coordinating nature (preventing catalyst deactivation) and its high boiling point, which provides the thermal energy required for the cycloaddition step.
Table 1: Optimization of Catalyst and Solvent Conditions [1]
| Entry | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | None | Toluene | Reflux (110 °C) | 24 | 0 |
| 2 | BF 3 ·OEt 2 (10) | Toluene | Reflux (110 °C) | 4 | 86 |
| 3 | BF 3 ·OEt 2 (5) | Toluene | Reflux (110 °C) | 6 | 65 |
| 4 | Yb(OTf) 3 (10) | Toluene | Reflux (110 °C) | 4 | 61 |
| 5 | PTSA (10) | Toluene | Reflux (110 °C) | 4 | 51 |
| 6 | BF 3 ·OEt 2 (10) | THF | Reflux (66 °C) | 4 | 69 |
Note: 10 mol% BF 3 ·OEt 2 in refluxing toluene represents the self-validating optimal parameter, balancing reaction kinetics and thermodynamic yield.
Validated Experimental Protocol
The following protocol describes the synthesis of a model compound: 1,3-dimethyl-6-phenyl-8-(p-tolyl)pyrido[3,2- d ]pyrimidine-2,4(1H,3H)-dione .
Materials & Equipment
-
Reagents: 5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 mmol), p -tolualdehyde (1.0 mmol), phenylacetylene (1.0 mmol), Boron trifluoride diethyl etherate (BF 3 ·OEt 2 , 0.1 mmol).
-
Solvents: Anhydrous Toluene (10 mL), Ethyl Acetate (EtOAc), Hexanes, Brine.
-
Equipment: 50 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional, but recommended to drive imine formation), magnetic stirrer, oil bath.
Step-by-Step Workflow
Fig 2. Step-by-step experimental workflow for the one-pot multicomponent synthesis.
Step 1: Assembly of the Reaction Matrix In an oven-dried 50 mL round-bottom flask, suspend 5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 mmol), p -tolualdehyde (1.0 mmol), and phenylacetylene (1.0 mmol) in 10 mL of anhydrous toluene. Causality: Anhydrous conditions prevent the premature hydrolysis of the transient imine intermediate.
Step 2: Lewis Acid Initiation Add BF 3 ·OEt 2 (0.1 mmol, 10 mol%) dropwise to the stirring suspension at room temperature. Causality: Dropwise addition prevents localized exothermic spikes that could lead to alkyne polymerization.
Step 3: Thermal Cycloaddition Attach the reflux condenser and heat the reaction mixture in an oil bath set to 110 °C for 4 hours.
Step 4: In-Process Quality Control (Self-Validation System) Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:7 EtOAc/Hexane eluent system. Validation Checkpoint: The reaction is deemed complete when the highly UV-active spot corresponding to the starting pyrimidine ( Rf≈0.2 ) is fully consumed, and a new distinct product spot emerges ( Rf≈0.5 ).
Step 5: Quenching and Workup Cool the mixture to room temperature. Evaporate the toluene under reduced pressure. Dilute the crude residue with 20 mL of EtOAc and wash sequentially with saturated aqueous NaHCO 3 (15 mL) to neutralize the Lewis acid, followed by brine (15 mL). Dry the organic layer over anhydrous Na 2 SO 4 .
Step 6: Isolation Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude product via flash column chromatography on silica gel (100-200 mesh) utilizing a gradient elution of 10-20% EtOAc in Hexanes.
Analytical Characterization
To ensure the integrity of the self-validating protocol, the isolated product must conform to the following spectral benchmarks [1]:
-
Physical State: Colorless solid.
-
Yield: ~86% (approx. 307 mg).
-
Melting Point: 178–180 °C.
-
IR (KBr, cm −1 ): 3043 (Aromatic C-H), 1711, 1660 (Uracil C=O stretches), 1477 (C=C/C=N aromatic stretches). Validation: Complete absence of the terminal alkyne C-H stretch (~3300 cm −1 ) and primary amine N-H stretches (~3400-3500 cm −1 ).
-
1 H NMR (400 MHz, CDCl 3 , δ ppm): 2.45 (s, 3H, Ar-CH 3 ), 3.55 (s, 3H, N-CH 3 ), 3.75 (s, 3H, N-CH 3 ), 7.27 (d, J = 7.6 Hz, 2H), 7.40–7.42 (m, 2H), 7.51 (d, J = 6.0 Hz, 3H), 7.81 (s, 1H, Pyridine C-H), 8.02 (d, J = 8.0 Hz, 2H). Validation: The diagnostic singlet at 7.81 ppm confirms the successful formation of the central pyridine ring.
References
-
Le Meur, et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives. Molecules, 27(6), 1867. URL: [Link]
-
Sun, et al. (2023). Novel 4-Arylindolines Containing a Pyrido[3,2-d]pyrimidine Moiety as the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Inhibitors for Tumor Immunotherapy. Journal of Medicinal Chemistry, 66(17), 12238–12258. URL: [Link]
-
Chen, et al. (2020). Design, Synthesis and Bioactivity Evaluation of 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Derivatives as Mnk and HDAC Inhibitors. Pharmaceuticals, 13(9), 256. URL: [Link]
laboratory procedure for handling 4-Chloropyrido[3,2-d]pyrimidine HCl
Application Note & Laboratory Protocol: Handling and Reactivity of 4-Chloropyrido[3,2-d]pyrimidine HCl
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)
Physicochemical Profiling & Reactivity Rationale
4-Chloropyrido[3,2-d]pyrimidine is a highly electrophilic, nitrogen-rich heterocyclic building block widely utilized in medicinal chemistry for the synthesis of kinase inhibitors and receptor modulators[1]. The presence of the pyrimidine ring fused to a pyridine ring creates a highly electron-deficient system, rendering the C4-position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).
To enhance shelf-life and mitigate auto-condensation or premature degradation, this reagent is frequently supplied and handled as a hydrochloride salt (4-Chloropyrido[3,2-d]pyrimidine HCl)[2]. While the HCl salt improves thermal stability, it introduces significant hygroscopicity.
Causality in Handling: If exposed to ambient humidity, the hygroscopic nature of the HCl salt rapidly draws moisture. Water acts as a nucleophile, attacking the C4 position and irreversibly hydrolyzing the compound into the inert pyrido[3,2-d]pyrimidin-4(3H)-one. Therefore, absolute anhydrous conditions and inert atmosphere handling are non-negotiable.
Table 1: Quantitative Physicochemical Comparison
| Property | Free Base | Hydrochloride (HCl) Salt |
| CAS Number | 51674-77-2[3] | 1951441-48-7[2] |
| Molecular Formula | C7H4ClN3 | C7H5Cl2N3 |
| Molecular Weight | 165.58 g/mol [4] | 202.04 g/mol |
| Physical Form | Yellow to tan solid[5] | Off-white to yellow powder |
| Storage Temperature | 2–8 °C (Inert Atmosphere)[3] | 2–8 °C (Strict Desiccation) |
| SNAr Reactivity | Extremely High | High (Requires base neutralization) |
Mechanistic Causality: The SNAr Vulnerability
In drug discovery, the primary utility of 4-Chloropyrido[3,2-d]pyrimidine HCl is the installation of diverse amines (e.g., substituted anilines) at the C4 position to generate ATP-competitive kinase inhibitors[1].
The SNAr reaction proceeds via an addition-elimination mechanism. The electron-withdrawing nature of the three endocyclic nitrogen atoms stabilizes the intermediate Meisenheimer complex. Because the starting material is an HCl salt, the reaction requires a carefully calculated excess of a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA).
-
Equivalent 1: Neutralizes the inherent HCl salt to liberate the reactive free base.
-
Equivalent 2: Scavenges the new equivalent of HCl generated during the SNAr substitution.
-
Equivalent 3: Provides a kinetic excess to drive the reaction to completion and prevent protonation of the incoming nucleophile.
Mechanism of action for pyrido[3,2-d]pyrimidine-derived kinase inhibitors.
Standard Operating Procedure: Handling & Storage
Self-Validating System: To ensure the integrity of the reagent before committing it to a complex synthesis, always perform a rapid LC-MS or TLC check. A shift to an[M+OH] mass or a highly polar baseline spot indicates hydrolysis has occurred.
-
Storage: Store the sealed bottle at 2–8 °C inside a secondary container filled with indicating silica gel[3].
-
Equilibration: Before opening, allow the sealed bottle to warm to room temperature in a desiccator for at least 60 minutes. Opening a cold bottle will cause immediate condensation of atmospheric moisture onto the highly reactive solid.
-
Dispensing: Transfer the required mass inside a nitrogen or argon-filled glovebox. If a glovebox is unavailable, utilize a Schlenk line and a continuous positive flow of dry argon over the vessel during weighing.
-
Re-sealing: Purge the headspace of the storage bottle with argon for 30 seconds, seal with Parafilm, and return immediately to cold storage.
Validated Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the coupling of 4-Chloropyrido[3,2-d]pyrimidine HCl with a primary aniline derivative. The system is designed to be self-validating through in-process LC-MS controls.
Materials Required:
-
4-Chloropyrido[3,2-d]pyrimidine HCl (1.0 equiv)
-
Substituted Aniline/Amine (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Cool under a vacuum and backfill with Argon (repeat 3x).
-
Reagent Loading: Add 4-Chloropyrido[3,2-d]pyrimidine HCl (1.0 equiv) to the flask. Establish an Argon atmosphere.
-
Solvent Addition: Inject anhydrous DMF via syringe to achieve a 0.2 M concentration. Stir to form a suspension.
-
Base Addition (Critical Step): Cool the mixture to 0 °C using an ice bath. Dropwise, add DIPEA (3.0 equiv). The suspension will typically dissolve or change color as the free base is liberated. Stir for 5 minutes.
-
Nucleophile Addition: Add the substituted aniline (1.1 equiv) dropwise (if liquid) or as a solution in 1 mL anhydrous DMF (if solid).
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
In-Process Validation: Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Look for the disappearance of the starting material mass (m/z 165 for the free base[4]) and the appearance of the product mass. If unreacted starting material remains, heat to 50 °C for 2 hours.
-
Workup & Isolation: Quench the reaction by pouring it into ice-cold distilled water (5x the reaction volume). The product will often precipitate. Filter the solid, wash with cold water, and dry under high vacuum. If it does not precipitate, extract 3x with Ethyl Acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
Workflow for SNAr of 4-Chloropyrido[3,2-d]pyrimidine HCl.
References
-
PubChem . "4-Chloropyrido(3,2-d)pyrimidine | C7H4ClN3 | CID 13101639 - PubChem." National Institutes of Health (NIH). Available at:[Link]
- Google Patents. "WO2006069805A2 - Pyrido(3,2-d)pyrimidines and pharmaceutical compositions useful for medical treatment." World Intellectual Property Organization.
Sources
- 1. WO2006069805A2 - Pyrido(3,2-d)pyrimidines and pharmaceutical compositions useful for medical treatment - Google Patents [patents.google.com]
- 2. 4-CHLOROPYRIDO[3,2-D]PYRIMIDINE HCL | 1951441-48-7 [sigmaaldrich.com]
- 3. 4-Chloropyrido[3,2-d]pyrimidine | 51674-77-2 [sigmaaldrich.com]
- 4. 4-Chloropyrido(3,2-d)pyrimidine | C7H4ClN3 | CID 13101639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloropyrido[3,2-d]pyrimidine 97% | CAS: 51674-77-2 | AChemBlock [achemblock.com]
use of 4-Chloropyrido[3,2-d]pyrimidine as a building block in organic synthesis
Application Note: 4-Chloropyrido[3,2-d]pyrimidine as a Privileged Scaffold in Advanced Organic Synthesis and Drug Discovery
Executive Summary
The pursuit of novel pharmacophores often requires "scaffold hopping" to bypass intellectual property constraints, improve physicochemical properties, or enhance target binding affinity. The pyrido[3,2-d]pyrimidine bicyclic system has emerged as a highly versatile bioisostere for quinazolines and pteridines[1][2]. Specifically, 4-chloropyrido[3,2-d]pyrimidine and its halogenated derivatives (e.g., 7-bromo-4-chloropyrido[3,2-d]pyrimidine) serve as critical building blocks in modern medicinal chemistry[3]. This application note details the mechanistic rationale, orthogonal functionalization strategies, and self-validating protocols for utilizing this scaffold in the synthesis of complex therapeutics, such as PD-1/PD-L1 inhibitors[4] and dual kinase inhibitors[5].
Mechanistic Rationale: Electronics and Regioselectivity
The utility of 4-chloropyrido[3,2-d]pyrimidine stems from the highly electron-deficient nature of its fused heteroaromatic system. The pyrimidine ring, bearing two nitrogen atoms, exerts a strong electron-withdrawing effect, which is further amplified by the fused pyridine ring.
-
C4-Position Hyper-Reactivity : The carbon at the 4-position is highly electrophilic. When substituted with a leaving group like chlorine, it undergoes rapid Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, and thiols under relatively mild conditions.
-
Orthogonal Functionalization : In dual-halogenated derivatives like 7-bromo-4-chloropyrido[3,2-d]pyrimidine, the C4–Cl and C7–Br bonds exhibit distinct reactivity profiles[6]. The C4–Cl bond is cleaved via SNAr at lower temperatures (e.g., 80°C in alcohol solvents), leaving the C7–Br bond completely intact. The C7–Br bond can subsequently be functionalized via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at higher temperatures[4][6]. This predictable, stepwise functionalization is the cornerstone of its use in combinatorial library synthesis.
Workflow Visualization
Fig 1: Orthogonal functionalization workflow of the pyrido[3,2-d]pyrimidine scaffold.
Experimental Protocols
Protocol 1: Regioselective C4-Amination via SNAr
Objective: Synthesize a 4-amino-7-bromopyrido[3,2-d]pyrimidine intermediate[6]. Causality & Design: Isopropanol (iPrOH) is selected as the solvent because its moderate polarity stabilizes the polar Meisenheimer complex transition state during SNAr, yet it acts as an anti-solvent for the resulting product at room temperature, driving precipitation. N,N-Diisopropylethylamine (DIPEA) is chosen over triethylamine due to its higher steric bulk, which prevents it from acting as a competing nucleophile against the hyper-reactive C4 position. Procedure:
-
Preparation : To a dry 50 mL round-bottom flask, add 7-bromo-4-chloropyrido[3,2-d]pyrimidine (1.0 eq, 2.0 mmol) and suspend in anhydrous iPrOH (15 mL).
-
Reagent Addition : Add the primary or secondary amine nucleophile (1.1 eq, 2.2 mmol) followed by DIPEA (2.0 eq, 4.0 mmol) dropwise at room temperature.
-
Reaction : Attach a reflux condenser and heat the mixture to 80°C for 4 hours. The initial suspension will typically dissolve into a homogeneous solution as the reaction proceeds, followed by the precipitation of the product.
-
Self-Validation & Monitoring : Monitor via LC-MS. The reaction is self-validating: the disappearance of the starting material's distinct chlorine isotope pattern (m/z[M+H]+ and [M+2+H]+ in a 3:1 ratio) and the appearance of the product mass confirm conversion. Furthermore, the robust precipitation of a solid upon cooling to room temperature visually validates successful product formation.
-
Workup : Cool the reaction to 0°C in an ice bath for 30 minutes to maximize precipitation. Filter the solid, wash with cold iPrOH (2 x 5 mL) and diethyl ether (10 mL), and dry under vacuum to afford the pure intermediate.
Protocol 2: C7-Functionalization via Suzuki-Miyaura Cross-Coupling
Objective: Introduce an aryl or heteroaryl group at the C7 position of the intermediate to finalize the pharmacophore[4]. Causality & Design: 1,4-Dioxane/water (4:1) is used as the solvent system to ensure the solubility of both the organic intermediate and the inorganic base (K₂CO₃). Pd(dppf)Cl₂ is selected as the precatalyst because its bidentate dppf ligand effectively promotes the oxidative addition of the highly electron-deficient C7–Br bond while resisting degradation at elevated temperatures. Procedure:
-
Preparation : In a microwave vial or Schlenk tube, combine the 4-amino-7-bromopyrido[3,2-d]pyrimidine intermediate (1.0 eq, 1.0 mmol), the aryl boronic acid (1.5 eq, 1.5 mmol), and K₂CO₃ (3.0 eq, 3.0 mmol).
-
Solvent & Degassing : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the solution with argon for 10 minutes to remove dissolved oxygen, which prevents catalyst deactivation and homocoupling of the boronic acid.
-
Catalyst Addition : Quickly add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol) and seal the vessel.
-
Reaction : Heat the mixture to 100°C for 12 hours.
-
Self-Validation : The reaction mixture will turn from a red/orange suspension to a dark, nearly black mixture as Pd(0) aggregates upon completion. TLC (Ethyl Acetate/Hexane) should show complete consumption of the UV-active starting material under 254 nm light.
-
Workup : Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium residues. Extract the aqueous layer with EtOAc, dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography.
Quantitative Data Summarization
The following table summarizes the reactivity profile and optimized conditions for substituting 4-chloropyrido[3,2-d]pyrimidine with various nucleophiles and coupling partners, demonstrating the scaffold's versatility across different therapeutic areas.
| Reaction Type | Coupling Partner / Nucleophile | Catalyst / Base | Solvent System | Temp (°C) | Typical Yield (%) | Application / Target Class |
| SNAr (C4) | Aliphatic Primary Amines | DIPEA | Isopropanol | 80 | 85 - 95 | Kinase Inhibitors (e.g., ERK)[5] |
| SNAr (C4) | Anilines (Electron-rich) | Catalytic HCl | n-Butanol | 110 | 70 - 85 | Immunomodulators[6] |
| SNAr (C4) | Phenols / Alcohols | NaH or Cs₂CO₃ | DMF | 60 | 65 - 80 | Antiviral Agents (Hep C)[1] |
| Suzuki (C7) | Aryl Boronic Acids | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane / H₂O | 100 | 75 - 90 | PD-1/PD-L1 Inhibitors[4] |
| Buchwald (C7) | Secondary Amines | Pd₂(dba)₃ / Xantphos | Toluene | 110 | 60 - 75 | Oncology Therapeutics[2] |
Pharmacological Applications
The pyrido[3,2-d]pyrimidine scaffold has gained significant traction in oncology and immunology. Recent advancements have utilized this building block to synthesize potent inhibitors of the Programmed Cell Death-1 (PD-1) and Programmed Cell Death-Ligand 1 (PD-L1) interaction[4]. By replacing traditional quinazoline cores with pyrido[3,2-d]pyrimidine, researchers have achieved superior pharmacokinetic profiles and enhanced T-cell reactivation in tumor microenvironments.
Fig 2: Mechanism of action for pyrido[3,2-d]pyrimidine-based PD-1/PD-L1 inhibitors.
References
- Title: Pyrido(3,2-d)pyrimidines useful for treating viral infections (WO2008077651A1)
- Title: Pyrido(3,2-d)pyrimidines and pharmaceutical compositions useful for medical treatment (WO2006069805A2)
-
Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents Source: PMC - National Institutes of Health (NIH) URL: [Link]
- Title: AMINO ACID COMPOUNDS AND METHODS OF USE (EP3761980B1)
- Title: Heterocyclic compounds as immunomodulators (US20170174679A1)
-
Title: Novel 4-Arylindolines Containing a Pyrido[3,2-d]pyrimidine Moiety as the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Inhibitors for Tumor Immunotherapy Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
Sources
- 1. WO2008077651A1 - Pyrido(3,2-d)pyrimidines useful for treating viral infections - Google Patents [patents.google.com]
- 2. WO2006069805A2 - Pyrido(3,2-d)pyrimidines and pharmaceutical compositions useful for medical treatment - Google Patents [patents.google.com]
- 3. aaronchem.com [aaronchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. US20170174679A1 - Heterocyclic compounds as immunomodulators - Google Patents [patents.google.com]
Technical Support Center: 4-Chloropyrido[3,2-d]pyrimidine HCl Synthesis & Troubleshooting
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in troubleshooting the synthesis of 4-Chloropyrido[3,2-d]pyrimidine HCl .
The pyrido[3,2-d]pyrimidine scaffold is a critical pharmacophore in the design of highly selective kinase inhibitors, particularly targeting PI3K/mTOR, MNK, and PIM kinases . The standard synthetic route relies on the chlorination of the tautomeric pyrido[3,2-d]pyrimidin-4(3H)-one precursor using phosphorus oxychloride (POCl₃) . However, the extreme electrophilicity of the C4 position on this electron-deficient fused bicyclic system makes the product highly susceptible to degradation, hydrolysis, and dimerization during isolation.
Process Workflow & Impurity Generation Pathways
The following diagram maps the critical mechanistic pathways during chlorination, highlighting where specific impurities are generated.
Reaction workflow and impurity generation pathways in 4-Chloropyrido[3,2-d]pyrimidine synthesis.
Troubleshooting FAQs: Mechanistic Insights & Solutions
Q1: Why do I consistently see a large peak corresponding to the starting material in my final isolated product, even when In-Process Controls (IPC) showed full conversion? A: You are likely observing the hydrolysis byproduct , not unreacted starting material.
-
Causality: The fused pyridine ring strongly withdraws electron density from the pyrimidine system. This makes the newly formed C-Cl bond at the 4-position exceptionally labile and highly susceptible to nucleophilic attack by atmospheric moisture or water during an aqueous workup.
-
Solution: Abandon aqueous quenching. Instead of pouring the reaction mixture into ice water, remove the excess POCl₃ via azeotropic vacuum distillation with toluene. Perform all subsequent isolations under an inert nitrogen atmosphere using strictly anhydrous solvents.
Q2: LC-MS analysis of my crude product shows a high-molecular-weight impurity (approx. double the product mass). What causes this, and how can it be suppressed? A: This is the bis(pyrido[3,2-d]pyrimidin-4-yl) ether dimeric impurity .
-
Causality: If trace water is present during the reaction or initial workup, a small fraction of the 4-chloro product hydrolyzes back to the 4-ol tautomer. In the presence of acid (generated during chlorination), this 4-ol intermediate acts as a nucleophile, attacking another molecule of the 4-chloro product to form a stable ether linkage. Moisture acts as the catalyst for this dimerization cascade.
-
Solution: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the reaction mixture. DIPEA acts as an acid scavenger, neutralizing the HCl byproduct. This suppresses the acid-catalyzed enolization and subsequent nucleophilic attack, effectively shutting down the dimerization pathway.
Q3: My isolated HCl salt contains high levels of inorganic phosphorus impurities, causing issues in downstream cross-coupling reactions. How do I remove them? A: Residual POCl₃ and its hydrolysis products (phosphoric/phosphorous acids) are co-precipitating with your product.
-
Causality: The highly polar HCl salt of 4-chloropyrido[3,2-d]pyrimidine readily forms strong hydrogen-bonded networks or mixed salts with polyprotic phosphorus acids.
-
Solution: Do not attempt to isolate the HCl salt directly from the crude chlorination mixture. First, isolate the free base by dissolving the crude residue in anhydrous dichloromethane (DCM). Filter out any insoluble inorganic salts. Then, precipitate the pure HCl salt by adding a standardized solution of anhydrous HCl in dioxane.
Q4: How do I avoid over-chlorination or ring-opening degradation? A: These degradation products occur due to excessive thermal stress.
-
Causality: Prolonged heating at reflux in neat POCl₃ (>100°C) drives Vilsmeier-Haack type chlorination at the less reactive pyridine ring positions or causes thermal degradation of the pyrimidine core.
-
Solution: Limit the reaction temperature to 80–90°C. Use a co-solvent like toluene to moderate the thermal kinetics.
Quantitative Impurity Profile Data
Use the following table to benchmark your analytical results against industry-standard acceptable limits for downstream pharmaceutical intermediate use.
| Impurity Profile | Chemical Structure / Nature | Typical RRT (HPLC) | Acceptable Limit (Area %) | Primary Detection Method |
| Hydrolysis Byproduct | Pyrido[3,2-d]pyrimidin-4(3H)-one | 0.65 | < 0.5% | LC-MS (ESI+), UV (254 nm) |
| Dimeric Ether | Bis(pyrido[3,2-d]pyrimidin-4-yl) ether | 1.45 | < 0.1% | LC-MS (ESI+), UV (254 nm) |
| Phosphorus Adducts | Phosphoric/Phosphorous acids | N/A (Void Vol) | < 100 ppm | ICP-MS, ³¹P NMR |
| Over-chlorinated | Dichloro-pyrido[3,2-d]pyrimidine | 1.20 | < 0.1% | LC-MS (ESI+), GC-MS |
Self-Validating Experimental Protocol
To ensure high scientific integrity and reproducibility, follow this step-by-step methodology. This protocol utilizes a self-validating analytical checkpoint to prevent false-positive hydrolysis readings.
Objective: Synthesize 4-Chloropyrido[3,2-d]pyrimidine HCl while maximizing conversion and suppressing hydrolysis, dimerization, and phosphorus carryover.
Step 1: Anhydrous Preparation Dry the starting material, pyrido[3,2-d]pyrimidin-4(3H)-one, under high vacuum at 60°C for 12 hours. Purge the reaction vessel with argon or nitrogen.
Step 2: Reaction Setup Suspend 1.0 equivalent of the dried starting material in anhydrous toluene (5 volumes). Add 1.2 equivalents of anhydrous N,N-Diisopropylethylamine (DIPEA).
-
Causality Note: Toluene moderates the reaction temperature, while DIPEA scavenges generated HCl, preventing acid-catalyzed dimerization.
Step 3: Chlorination Cool the suspension to 0–5°C. Add POCl₃ (3.0 equivalents) dropwise to maintain the internal temperature below 10°C. Once the addition is complete, ramp the temperature to 80°C and stir for 4 hours.
Step 4: Self-Validating In-Process Control (IPC) Withdraw a 50 µL aliquot of the reaction mixture. Do not inject this directly into an aqueous HPLC system. Instead, quench the aliquot into 1 mL of anhydrous methanol containing 1% triethylamine. Analyze via HPLC.
-
Self-Validation Mechanism: Injecting the highly reactive 4-chloro product directly into an aqueous mobile phase causes on-column hydrolysis, yielding a false positive for unreacted starting material. By quenching with methanol, you quantitatively convert the 4-chloro intermediate into the stable 4-methoxy derivative. This self-validates the true conversion rate, completely decoupling reaction progress from analytical artifacts. Target conversion is >99%.
Step 5: Azeotropic Concentration Upon reaction completion, distill off the toluene and excess POCl₃ under reduced pressure (water bath < 40°C). Co-evaporate with an additional 2 volumes of anhydrous toluene to ensure complete removal of residual POCl₃.
-
Causality Note: This avoids an aqueous quench, entirely bypassing the primary mechanism of product hydrolysis.
Step 6: Anhydrous Isolation Dissolve the resulting thick residue in anhydrous DCM (10 volumes) and cool to 0°C. Filter through a pad of Celite to remove insoluble phosphorus salts. To the clear filtrate, add 4.0 M HCl in dioxane (1.1 equivalents) dropwise under vigorous stirring. Filter the precipitating 4-Chloropyrido[3,2-d]pyrimidine HCl salt under a nitrogen blanket, wash with cold anhydrous heptane, and dry under vacuum.
References
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals (Basel). 2022. URL:[Link]
-
Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. Journal of Medicinal Chemistry. 2021. URL:[Link]
- Pyrido(3,2-d)pyrimidines useful for treating viral infections.US Patent 8729089B2. 2014.
Technical Support Center: Troubleshooting the Stability of 4-Chloropyrido[3,2-d]pyrimidine Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals facing challenges with the handling, storage, and reactivity of 4-chloropyrido[3,2-d]pyrimidine derivatives. These compounds are highly valuable electrophilic intermediates, particularly for synthesizing kinase inhibitors and immunomodulatory agents ()[1].
However, their inherent reactivity often leads to rapid degradation, primarily via hydrolysis. This guide provides a deep dive into the causality of this instability and offers field-proven, self-validating protocols to ensure the integrity of your intermediates throughout your synthetic workflows.
Part 1: The Causality of Degradation (Mechanistic Insights)
Why are 4-chloropyrido[3,2-d]pyrimidines so unstable compared to standard chlorobenzenes or even 2-chloropyrimidines?
The instability is driven by the α -nitrogen effect combined with the electron-withdrawing nature of the fused pyridine ring. The C4 position is exceptionally electrophilic. When exposed to ambient moisture or protic solvents (like methanol or ethanol), the C4 carbon undergoes rapid Nucleophilic Aromatic Substitution (SNAr). The addition of water forms a tetrahedral intermediate, followed by the irreversible elimination of HCl, yielding the thermodynamically stable 4-oxo/4-hydroxy derivative ()[2].
Mechanistic pathway of 4-chloropyrido[3,2-d]pyrimidine degradation via hydrolysis.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 4-chloropyrido[3,2-d]pyrimidine degrades into a white precipitate during storage. How can I prevent this?
-
Root Cause: The white precipitate is the 4-oxo/hydroxy degradation product, which is highly insoluble in most organic solvents compared to the 4-chloro starting material. This phase change occurs due to atmospheric moisture ingress[3].
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Solution: Never store these intermediates on the benchtop. They must be stored under a strict argon or nitrogen atmosphere, heavily desiccated, at -20°C. If long-term storage is required for library synthesis, consider converting the intermediate to a 1,2,4-triazolyl derivative (See Protocol B).
Q2: I am trying to purify my 4-chloro intermediate via silica gel chromatography, but my yield is abysmal. What is going wrong?
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Root Cause: Silica gel is slightly acidic and retains a significant amount of bound water. The high surface area promotes the hydrolysis of the 4-chloro group during the column run.
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Solution: Avoid column chromatography for 4-chloropyrido[3,2-d]pyrimidines. Instead, utilize an anhydrous workup (e.g., co-evaporation with dry toluene to remove POCl3) and use the crude intermediate directly in the next step.
Q3: Can I use methanol or ethanol as a solvent for my subsequent amination reactions?
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Root Cause: While alcoholic solvents are common for amination, they act as competing nucleophiles. Solvolysis will occur, converting your 4-chloro intermediate into a 4-methoxy or 4-ethoxy byproduct ()[4].
-
Solution: Use anhydrous aprotic solvents such as THF, 1,4-dioxane, or DMF. Aprotic solvents provide a self-validating system where the only nucleophile present is your target amine, ensuring that any mass conversion observed corresponds strictly to product formation.
Part 3: Quantitative Data on Solvent & Temperature Effects
To guide your experimental design, the following table summarizes the stability profile of 4-chloropyrido[3,2-d]pyrimidine derivatives across various standard laboratory conditions.
Table 1: Stability Profile of 4-Chloropyrido[3,2-d]pyrimidine Derivatives
| Solvent / Environment | Temperature | Timeframe | Stability (% Remaining) | Primary Degradation Pathway |
| Anhydrous THF / Argon | -20°C | 30 Days | > 98% | None (Stable) |
| Anhydrous DCM / Argon | 25°C | 24 Hours | ~ 95% | Trace Hydrolysis (ambient moisture) |
| Methanol (Protic) | 25°C | 2 Hours | < 50% | Solvolysis (4-methoxy formation)[4] |
| Ambient Air (Benchtop) | 25°C | 12 Hours | < 30% | Hydrolysis (4-oxo formation)[3] |
| Water / Acidic (pH 2) | 60°C | 20 Mins | < 5% | Rapid Hydrolysis[4] |
Part 4: Step-by-Step Experimental Protocols
Protocol A: Anhydrous Synthesis and Isolation
Objective: Convert pyrido[3,2-d]pyrimidin-4(3H)-one to 4-chloropyrido[3,2-d]pyrimidine while preventing premature hydrolysis. Causality Check: Why co-evaporate with toluene? Toluene forms an azeotrope with POCl3, allowing for its complete removal under reduced pressure without the need for an aqueous workup, which would instantly hydrolyze the product[1].
-
Setup: Suspend the starting 4-oxo derivative (1.0 eq) in anhydrous toluene under a strict argon atmosphere.
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Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) followed by Phosphorus oxychloride (POCl3) (5.0 eq). Note: DIPEA acts as a non-nucleophilic base to scavenge HCl, preventing the protonation of the pyrimidine nitrogens which would stall the chlorination.
-
Reaction: Heat the mixture to 80°C for 1-2 hours until complete dissolution and conversion (monitor by TLC using a strictly anhydrous aliquot).
-
Concentration: Cool to room temperature and concentrate the mixture under reduced pressure.
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Azeotropic Removal (Critical Step): Add 10 mL of anhydrous toluene to the residue and evaporate again. Repeat this co-evaporation three times to remove all residual POCl3.
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Utilization: Immediately dissolve the crude residue in anhydrous THF or DCM for the subsequent amination/coupling step.
Protocol B: Stabilization via 1,2,4-Triazole Conversion (Scaffold Hopping)
Objective: Convert the highly unstable 4-chloro intermediate into a shelf-stable 4-(1H-1,2,4-triazol-1-yl)pyrido[3,2-d]pyrimidine. Causality Check: The 1,2,4-triazole group is an excellent leaving group for subsequent SNAr reactions but is significantly less susceptible to spontaneous hydrolysis from ambient moisture compared to the chloride ion. This creates a self-validating "pause point" in your synthetic workflow—if the triazole intermediate is isolated successfully, you have absolute confirmation that the C4 position remains activated for the final cross-coupling without risking silent hydrolysis in the freezer ()[5].
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Activation: Dissolve the crude 4-chloropyrido[3,2-d]pyrimidine (from Protocol A) in anhydrous acetonitrile.
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Substitution: Add 1,2,4-triazole (3.0 eq) and anhydrous pyridine (3.0 eq).
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Reaction: Stir at room temperature for 4 hours under argon.
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Workup: Concentrate the solvent. Unlike the 4-chloro derivative, this intermediate can tolerate a mild aqueous workup. Partition between DCM and saturated aqueous NaHCO3.
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Isolation: Extract the organic layer, dry over anhydrous Na2SO4, and concentrate. The resulting solid is stable for months at room temperature and can be reacted with amines at elevated temperatures to yield the final target compounds.
Optimal experimental workflow for synthesizing and handling 4-chloropyrido[3,2-d]pyrimidines.
References
- Title: Pyrido(3,2-d)
-
Title: Novel 4-Arylindolines Containing a Pyrido[3,2-d]pyrimidine Moiety as the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Inhibitors for Tumor Immunotherapy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions Source: ACS Omega URL: [Link]
Sources
Technical Support Center: Handling and Reactivity of 4-Chloropyrido[3,2-d]pyrimidine
Welcome to the Technical Support Center for handling 4-Chloropyrido[3,2-d]pyrimidine . This guide is engineered for researchers and drug development professionals who are experiencing yield losses, side reactions, or complete degradation of this specific heteroaryl chloride during synthesis.
Core Principles of Pyrido[3,2-d]pyrimidine Reactivity
4-Chloropyrido[3,2-d]pyrimidine is a highly reactive, electron-deficient scaffold. The pyrimidine ring, fused with a pyridine moiety, exerts a profound electron-withdrawing effect, rendering the C4 position exceptionally electrophilic. While this is highly advantageous for Nucleophilic Aromatic Substitution (SNAr) reactions, it makes the C-Cl bond intrinsically labile. It is highly susceptible to premature cleavage by adventitious nucleophiles (such as moisture) or thermal degradation in basic media[1]. Understanding the causality behind these decomposition pathways is critical for designing robust, high-yielding protocols.
Troubleshooting Guide & FAQs
Q1: My LC-MS analysis shows a major byproduct corresponding to hydrolysis (Mass = M - Cl + OH). Why is this happening and how do I prevent it?
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Causality: The C4-position is so electrophilic that even trace amounts of water in the solvent or atmosphere can act as a competing nucleophile. Water displaces the chloride to form the thermodynamically stable pyrido[3,2-d]pyrimidin-4(3H)-one. Basic conditions further accelerate this hydrolysis[1].
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Solution:
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Solvent Integrity: Strictly utilize anhydrous solvents (water content < 50 ppm).
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Atmosphere: Perform the reaction under a positive pressure of dry Argon or Nitrogen.
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Reagent Handling: If the starting material is synthesized in-house via POCl3 chlorination of the pyrimidinone[2], ensure all residual POCl3 and HCl are completely removed under high vacuum before proceeding to the SNAr step.
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Q2: I am observing solvent adducts (e.g., methoxy or ethoxy derivatives) when running the SNAr reaction in alcoholic solvents. What are the best alternatives?
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Causality: Aliphatic alcohols (MeOH, EtOH) are sufficiently nucleophilic to outcompete weak or sterically hindered amine nucleophiles, leading to the formation of 4-alkoxypyrido[3,2-d]pyrimidines.
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Solution:
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Primary Recommendation: Switch to polar aprotic solvents such as anhydrous Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM).
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Exception for Highly Reactive Amines: If a protic solvent is strictly required for solubility, use sterically hindered alcohols (e.g., isopropanol) or higher boiling alcohols like 1-butanol, but only if your amine nucleophile is highly reactive and present in excess[3].
-
Q3: The reaction mixture turns into a black tar upon heating, resulting in complex mixtures and poor yields. How can I stabilize the reaction?
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Causality: Thermal degradation and polymerization occur when this highly reactive scaffold is subjected to high temperatures without a stabilizing nucleophile, or when overly strong, unhindered bases are used which can degrade the heteroaromatic ring.
-
Solution:
-
Temperature Control: Do not default to refluxing conditions. Begin the reaction at 0 °C to room temperature. Only apply mild heating (e.g., 40–60 °C) if the amine is exceptionally unreactive (e.g., electron-deficient anilines like 3-bromoaniline)[4].
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Base Selection: Replace strong inorganic bases (like NaOH or KOH) with mild, sterically hindered organic bases such as N,N-Diisopropylethylamine (DIPEA). DIPEA acts as an excellent acid scavenger without acting as a competing nucleophile[3].
-
Quantitative Data: Reaction Condition Matrix
The following table summarizes the causal relationship between reaction conditions and the stability of 4-chloropyrido[3,2-d]pyrimidine during SNAr couplings.
| Solvent System | Base | Temperature | Primary Outcome / Causality |
| Aqueous / Wet THF | Na2CO3 | 25 °C | Failure: Rapid hydrolysis to pyrido[3,2-d]pyrimidin-4(3H)-one. |
| Methanol / Ethanol | Triethylamine | 60 °C | Failure: Competitive formation of 4-alkoxy byproduct. |
| Anhydrous DMF | None | 100 °C | Failure: Thermal degradation; complex tar formation. |
| Anhydrous 1-Butanol | DIPEA | 120 °C | Context-Dependent: Works only for highly reactive, excess amines[3]. |
| Anhydrous ACN | DIPEA | 0 °C to 25 °C | Optimal: Clean SNAr conversion; minimal decomposition[4]. |
Validated Experimental Protocol: Moisture-Free SNAr Workflow
This protocol is designed as a self-validating system : the absence of the pyrimidinone byproduct on TLC/LC-MS validates the anhydrous integrity of the setup.
Materials:
-
4-Chloropyrido[3,2-d]pyrimidine (1.0 eq)
-
Amine nucleophile (1.2 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Acetonitrile (ACN) or DMF
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.
-
Dissolution: Dissolve 4-chloropyrido[3,2-d]pyrimidine (1.0 eq) in anhydrous ACN (approx. 0.1 M concentration) under Argon.
-
Cooling: Chill the reaction mixture to 0 °C using an ice-water bath.
-
Causality: Lowering the thermal energy prevents spontaneous degradation before the nucleophile is introduced.
-
-
Base Addition: Add DIPEA (2.0 eq) dropwise.
-
Nucleophile Addition: Slowly add the amine nucleophile (1.2 eq). For liquid amines, add neat; for solid amines, dissolve in a minimal amount of anhydrous ACN.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via LC-MS or TLC (typically 1–4 hours).
-
Self-Validation: A successful reaction will show the disappearance of the starting material mass without the appearance of the M-Cl+OH mass. If the M-Cl+OH mass appears, your solvent or atmosphere has been compromised by moisture.
-
-
Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Troubleshooting Workflow Diagram
Diagnostic workflow for identifying and resolving 4-chloropyrido[3,2-d]pyrimidine decomposition.
References
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies - MDPI. URL:[Link][1]
-
Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors - Journal of Medicinal Chemistry (ACS). URL:[Link][2]
-
Bicyclic heteroarylaminoalkyl phenyl derivatives as PI3K inhibitors - US Patents. URL:[3]
-
Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]-pyrimidines - Journal of Medicinal Chemistry (ACS). URL:[Link][4]
Sources
- 1. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US10077277B2 - Bicyclic heteroarylaminoalkyl phenyl derivatives as PI3K inhibitors - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Validation of 4-Chloropyrido[3,2-d]pyrimidine Derivatives as Next-Generation Kinase Inhibitors: A Comparative Guide
Introduction & Mechanistic Rationale
The development of targeted kinase inhibitors relies heavily on heterocyclic scaffolds that can effectively mimic the purine core of adenosine triphosphate (ATP)[1]. Among these, the pyrido[d]pyrimidine family has emerged as a highly versatile pharmacophore[1],[2]. Historically, the pyrido[2,3-d]pyrimidine isomer has been extensively studied, yielding clinical candidates for various solid tumors[2]. However, recent comparative structure-activity relationship (SAR) studies demonstrate that shifting the nitrogen arrangement to the pyrido[3,2-d]pyrimidine configuration fundamentally alters the molecule's electron density and three-dimensional conformation[1].
This structural shift provides a distinct advantage: the [3,2-d] isomer exhibits superior hydrogen-bonding capabilities within the hinge region of specific kinases, leading to enhanced target selectivity and improved pharmacokinetic profiles[1]. For instance, scaffold-hopping experiments replacing a 1H-pyrazolo[3,4-d]pyrimidine core with a pyrido[3,2-d]pyrimidine core yielded dual ERK/PI3K inhibitors with significantly higher potency than their [2,3-d] counterparts[2].
Comparative Efficacy & Target Selectivity
To objectively evaluate the performance of 4-chloropyrido[3,2-d]pyrimidine derivatives, we must compare their biochemical activity against established reference standards across multiple kinase targets.
Target 1: PI3Kδ (Hematologic Malignancies)
The δ isoform of Class I PI3K is a critical target for B-cell malignancies[3]. Derivative S5, synthesized from a 4-chloropyrido[3,2-d]pyrimidine precursor, demonstrates exceptional potency and selectivity over other PI3K isoforms, outperforming the clinical standard Idelalisib in biochemical assays[3].
Table 1: Comparative Kinase Inhibitory Activity (PI3K Isoforms)
| Compound | Target Kinase | IC50 (nM) | Reference Standard | Ref IC50 (nM) |
|---|---|---|---|---|
| Derivative S5 | PI3Kδ | 2.82[3] | Idelalisib | ~2.5 |
| Derivative S5 | PI3Kα | >1000 | Alpelisib | ~4.6 |
| Derivative 1 | PI3Kα | 19.0[1] | N/A | N/A |
Target 2: Pim/Mnk Dual Inhibition (Acute Myeloid Leukemia)
Rapid protein translation in tumor cells is driven cooperatively by the mTOR pathway (regulated by Pim kinases) and the cap-dependent pathway (regulated by Mnk kinases)[4]. Derivative 2j, a highly optimized pyrido[3,2-d]pyrimidine, acts as a dual Pim/Mnk inhibitor, demonstrating superior water solubility and sub-micromolar antiproliferative effects in MOLM-13 leukemia cells compared to first-generation compounds[4].
Table 2: Dual Pim/Mnk Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Cellular Efficacy (MOLM-13 GI50) |
|---|---|---|---|
| Derivative 2j | Mnk1 | 32[4] | 0.19 μM[4] |
| Derivative 2j | Mnk2 | 3[4] | 0.19 μM[4] |
| Derivative 2j | Pim1 | 37[4] | 0.19 μM[4] |
| Compound 1 (Gen 1) | Pim1 | 120[4] | 1.23 μM[4] |
Target 3: ATR Kinase (DNA Damage Response)
Targeting Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase is a synthetic lethality strategy for solid tumors[5]. Derivative 10q showcases potent ATR inhibition and excellent liver microsome stability, providing synergistic efficacy when combined with ATM inhibitors like AZD1390[5].
Signaling Pathway Visualization
To understand the pleiotropic efficacy of these derivatives, we map their intervention points within the PI3K/AKT/mTOR and Pim/Mnk signaling cascades.
Kinase signaling pathways targeted by pyrido[3,2-d]pyrimidine derivatives.
Experimental Workflows & Self-Validating Protocols
To ensure high-fidelity data when validating novel 4-chloropyrido[3,2-d]pyrimidine derivatives, laboratories must employ rigorous, self-validating methodologies.
Protocol 1: TR-FRET Biochemical Kinase Assay
-
Objective: Quantify ATP-competitive inhibition (IC50) against recombinant kinases (e.g., PI3Kδ, Pim1).
-
Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric or luminescent assays. The fused bicyclic nature of pyrido-pyrimidines often introduces compound autofluorescence[1]. TR-FRET’s delayed emission reading strictly isolates the true kinase activity signal from this structural artifact, preventing false-positive inhibition.
-
Self-Validating Steps:
-
Preparation: Dispense 10 μL of kinase buffer containing the recombinant target kinase into a 384-well plate.
-
Compound Addition: Add 100 nL of the pyrido[3,2-d]pyrimidine derivative in a 10-point dose-response series (10 μM to 0.5 nM) using acoustic liquid handling to ensure volumetric precision.
-
Reaction Initiation: Add ATP at a concentration strictly equal to its apparent Km for the specific kinase. Causality: Testing at the Km ensures the assay is highly sensitive to ATP-competitive inhibitors while maintaining physiological relevance.
-
Internal Controls: Include a kinase-dead mutant well (0% activity baseline) and a reference inhibitor well (e.g., Idelalisib for PI3Kδ[3]) to validate assay dynamic range and plate-to-plate consistency.
-
Detection: Add the europium-labeled antibody and tracer. Read the plate at 615 nm and 665 nm, calculating the emission ratio to determine the IC50.
-
Protocol 2: Cellular Target Engagement via Western Blot
-
Objective: Confirm that biochemical affinity translates to intracellular target engagement.
-
Causality: A low biochemical IC50 does not account for cell membrane permeability or competition with high intracellular ATP concentrations (~1-5 mM). Evaluating downstream phosphorylation (e.g., p-AKT for PI3Kδ[3], p-eIF4E for Mnk[4]) directly proves the compound reaches and inhibits its target in a living system.
-
Self-Validating Steps:
-
Cell Culture & Treatment: Seed target cell lines (e.g., SU-DHL-6 for PI3Kδ[3] or MOLM-13 for Pim/Mnk[4]). Treat with derivatives at 0.1×, 1×, and 10× of the biochemical IC50 for 4 hours.
-
Lysis: Lyse cells in RIPA buffer heavily supplemented with phosphatase and protease inhibitors. Causality: Without phosphatase inhibitors, endogenous phosphatases will rapidly dephosphorylate the target proteins during lysis, yielding false-positive inhibition data.
-
Electrophoresis & Transfer: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Dual-Normalization: Probe simultaneously for the phosphorylated target (e.g., p-AKT Ser473) and total target (Total AKT). Normalize the phospho-signal to the total protein signal, and further normalize to a housekeeping gene (GAPDH). This ensures that observed reductions in p-AKT are due to kinase inhibition, not compound-induced protein degradation or unequal loading[3].
-
Validation Workflow Visualization
Self-validating experimental workflow for kinase inhibitor evaluation.
References
-
Benchchem. "A Comparative Analysis of Pyrido[3,2-d]pyrimidine Isomers for Drug Discovery." 1
-
Bai, H. et al. "Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors." Drug Dev Res. 3
-
ACS Publications. "Optimization of 4-Aniline Substituted Pyrido[3,2-d]pyrimidine Derivatives as Pim/Mnk Dual Inhibitors with Antileukemia Activity." 4
-
PubMed. "Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors." 5
-
RSC. "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 3. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Chloropyrido[3,2-d]pyrimidine Compounds: In Vitro and In Vivo Studies
For researchers and drug development professionals, the pyrido[3,2-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for oncology. The strategic placement of a chlorine atom at the 4-position of this heterocyclic system provides a versatile synthetic handle for the introduction of various pharmacophores, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide offers an in-depth comparison of 4-Chloropyrido[3,2-d]pyrimidine derivatives, drawing upon key experimental data from both in vitro and in vivo studies to illuminate their therapeutic potential and guide future drug discovery efforts.
The Significance of the 4-Chloropyrido[3,2-d]pyrimidine Scaffold
The pyrido[3,2-d]pyrimidine core is an analog of purine, a fundamental component of nucleic acids. This inherent resemblance allows compounds based on this scaffold to competitively bind to the ATP-binding sites of various kinases, which play crucial roles in cellular signaling pathways that are often dysregulated in cancer.[1][2][3] The 4-chloro substituent is a key feature, serving as a reactive site for nucleophilic substitution reactions. This allows for the systematic introduction of different amine-containing fragments, leading to the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[4]
This guide will delve into the comparative analysis of various 4-substituted pyrido[3,2-d]pyrimidine derivatives, with a particular focus on their application as kinase inhibitors. We will explore how modifications at the 4-position, as well as other positions on the pyridopyrimidine ring, influence their biological activity.
Comparative Analysis of 4-Substituted Pyrido[3,2-d]pyrimidine Derivatives
The primary therapeutic application of pyrido[3,2-d]pyrimidine derivatives has been in the development of kinase inhibitors. A notable example, although not a 4-chloro derivative itself, is Seletalisib, a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] This highlights the potential of the broader pyrido[3,2-d]pyrimidine scaffold.
A key strategy in leveraging the 4-chloropyrido[3,2-d]pyrimidine intermediate is the introduction of various aniline and other amino-containing moieties at this position. This approach has been successfully employed in the development of dual inhibitors targeting multiple kinases, a promising strategy to overcome drug resistance in cancer.
In Vitro Performance: Kinase Inhibition and Cellular Activity
A study on 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives as dual inhibitors of MAP kinase-interacting kinases (Mnk) and histone deacetylases (HDAC) provides valuable insights into the SAR of this class of compounds.[4] The synthesis of these compounds involved the use of a 4-chloro-pyrido[3,2-d]pyrimidine intermediate, which was then subjected to C-N coupling reactions with various anilines.[4]
| Compound ID | 4-Position Substituent | 6-Position Substituent | Mnk1 IC50 (nM) | Mnk2 IC50 (nM) | HDAC1 IC50 (nM) | PC-3 Cell Proliferation IC50 (µM) |
| A12 | 4-Fluoroaniline | -C6H4-CONHOH | 1.1 | 26 | 32 | 0.87 |
| D06 (Reference) | 4-Fluoroaniline | -C6H4-COOH | 1.1 | 26 | >10000 | >10 |
Table 1: In vitro activity of representative 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives. Data sourced from Xing, K., et al. (2020).[4]
The data clearly demonstrates that the nature of the substituent at both the 4- and 6-positions significantly impacts the biological activity. Compound A12 , which incorporates a 4-fluoroaniline at the 4-position and a hydroxamic acid moiety at the 6-position, exhibits potent dual inhibition of Mnk and HDAC kinases, along with strong anti-proliferative activity against the PC-3 human prostate cancer cell line.[4] The hydroxamic acid group is a known zinc-binding pharmacophore essential for HDAC inhibition.[4] In contrast, the reference compound D06 , with a carboxylic acid at the 6-position, retains potent Mnk inhibition but lacks HDAC inhibitory activity, resulting in significantly weaker cellular effects.[4]
The 4-fluoroaniline moiety appears to be a favorable substituent for Mnk inhibition within this series. The docking studies performed in the same study revealed that the pyrido[3,2-d]pyrimidine core and the hydroxamic acid motif of compound A12 were crucial for maintaining its dual inhibitory activity.[4]
For comparative context, other pyridopyrimidine isomers have also shown significant promise as kinase inhibitors. For instance, derivatives of pyrido[2,3-d]pyrimidine have been developed as potent inhibitors of EGFR, FGFR, and PDGFr.[5][6] This underscores the versatility of the broader pyridopyrimidine scaffold in targeting a range of kinases.
In Vivo Efficacy: Preclinical Animal Models
While specific in vivo data for 4-Chloropyrido[3,2-d]pyrimidine derivatives is limited in the public domain, the promising in vitro data for compounds like A12 strongly suggests their potential for in vivo anti-tumor activity.
As a point of comparison, a pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative, 10e , demonstrated efficacy in a HeLa human cervical tumor xenograft model in nude mice.[7] This compound, a potent PI3Kα inhibitor, highlights the potential for this class of molecules to translate from in vitro potency to in vivo anti-tumor effects.
Experimental Methodologies: A Guide for the Bench Scientist
To facilitate further research and comparative analysis, this section provides detailed, step-by-step protocols for key in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from established methods for measuring kinase activity.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., Mnk1, Mnk2)
-
Substrate peptide
-
ATP
-
Test compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer.
-
Kinase Reaction: a. In a 384-well plate, add 2 µL of the test compound solution. b. Add 4 µL of the kinase solution (e.g., 1 ng/µL in kinase buffer). c. Incubate at room temperature for 15 minutes. d. Initiate the kinase reaction by adding 4 µL of the substrate/ATP solution. e. Incubate at room temperature for 1 hour.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The ADP-Glo™ assay is a robust and sensitive method for measuring kinase activity. It quantifies the amount of ADP produced, which is directly proportional to the kinase activity. The pre-incubation of the kinase with the inhibitor allows for the binding to reach equilibrium before the start of the enzymatic reaction.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the IC50 of a test compound on the proliferation of a specific cancer cell line.
Materials:
-
Cancer cell line (e.g., PC-3)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: a. Carefully remove the medium. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value from the dose-response curve.
Trustworthiness of the Protocol: The MTT assay is a widely accepted and validated method for assessing cell viability. The conversion of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, which is a reliable indicator of cellular metabolic activity and viability.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
Objective: To assess the ability of a test compound to inhibit tumor growth in vivo.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
Test compound formulated for administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Study Termination: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups. Calculate the tumor growth inhibition (TGI).
Authoritative Grounding: Xenograft models are a standard and essential preclinical tool for evaluating the in vivo efficacy of potential anticancer agents. They provide valuable information on a compound's ability to inhibit tumor growth in a living organism.
Visualizing the Path Forward: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular targets and experimental processes, the following diagrams have been generated.
Caption: Representative Kinase Signaling Pathway Targeted by Pyrido[3,2-d]pyrimidine Derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the purity of synthesized 4-Chloropyrido[3,2-d]pyrimidine HCl
Comprehensive Guide to Assessing the Purity of Synthesized 4-Chloropyrido[3,2-d]pyrimidine HCl: HPLC-UV vs. qNMR
As drug development pipelines increasingly focus on targeted kinase therapies, 4-Chloropyrido[3,2-d]pyrimidine HCl has emerged as a critical, highly reactive building block for synthesizing PI3K/mTOR, Mnk, and HDAC inhibitors[1][2]. However, the very reactivity that makes this intermediate synthetically valuable also makes it a nightmare to analyze.
This guide objectively compares the two primary analytical techniques used for purity assessment—High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR)—and explains the mechanistic pitfalls that often lead to inaccurate purity reporting for this specific heterocyclic salt.
The Analytical Challenge: Causality in Method Selection
4-Chloropyrido[3,2-d]pyrimidine is typically synthesized via the exhaustive chlorination of pyrido[3,2-d]pyrimidin-4(3H)-one using phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) under reflux[2][3]. The resulting C4-chloro position is highly electrophilic.
When analysts default to standard reversed-phase HPLC-UV to assess the purity of the isolated HCl salt, they introduce the compound to aqueous mobile phases (e.g., Water/Acetonitrile with acidic modifiers). Because water acts as a competing nucleophile, the 4-chloropyrimidine core undergoes rapid on-column hydrolysis[4]. This solvolysis creates an analytical artifact: a false impurity peak corresponding to the pyrimidinone starting material. Consequently, the batch purity is artificially underestimated, and unnecessary purification steps are often initiated.
Synthesis of 4-Chloropyrido[3,2-d]pyrimidine and its susceptibility to aqueous hydrolysis.
Furthermore, HPLC-UV relies on the assumption that all components have similar UV response factors. If they do not, analysts must synthesize reference standards for each impurity to determine Relative Response Factors (RRFs)[5]. For a transient, highly reactive intermediate, isolating these impurities is often impractical.
Objective Comparison: HPLC-UV vs. 1H qNMR
To circumvent these blind spots, Quantitative NMR (qNMR) is heavily utilized. By dissolving the sample in a non-nucleophilic, aprotic deuterated solvent (such as DMSO-d6 or CDCl3), qNMR completely bypasses the hydrolysis issue. It provides a primary, direct measurement of absolute molar concentration without requiring a reference standard of the analyte itself[6].
However, qNMR lacks the sensitivity to detect trace-level regioisomers or residual phosphorus reagents at the <0.1% level. Therefore, an orthogonal approach is required[7].
Table 1: Performance Comparison for 4-Chloropyrido[3,2-d]pyrimidine HCl
| Analytical Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (1H qNMR) | Impact on Purity Assessment |
| Susceptibility to Hydrolysis | High (in standard aqueous reversed-phase) | None (when using aprotic solvents like DMSO-d6) | HPLC may artificially lower reported purity due to on-column degradation. |
| Quantification Principle | Relative UV absorbance (requires RRFs for accuracy) | Direct proportionality to molar concentration | qNMR provides absolute mass % without needing a reference standard. |
| Trace Impurity Detection | Excellent (LOD < 0.05%) | Moderate (LOD ~ 0.5 - 1.0%) | HPLC is superior for detecting trace unreacted POCl3/PCl5 or regioisomers. |
| Salt (HCl) Assessment | Cannot directly quantify the chloride counterion | Can assess protonation state shifts; requires orthogonal IC | Both methods primarily assess the organic cation purity. |
Self-Validating Experimental Protocols
To establish a self-validating system, both methods must be optimized to account for the compound's reactivity.
Protocol 1: Absolute Purity Determination via 1H qNMR
This protocol ensures accurate mass-balance quantification without exposing the sample to moisture.
-
Standard Selection: Select an internal standard (IS) such as Maleic acid (δ ~6.3 ppm) or 1,3,5-Trimethoxybenzene (δ ~6.1 ppm). These signals will not overlap with the downfield aromatic protons of the pyrido[3,2-d]pyrimidine core (typically δ 7.5 - 9.2 ppm).
-
Sample Preparation: Accurately weigh ~10 mg of 4-Chloropyrido[3,2-d]pyrimidine HCl and ~5 mg of the certified IS into the same vial using a microbalance[7].
-
Dissolution: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Ensure the solvent is stored over molecular sieves to prevent the introduction of trace water.
-
Acquisition Parameters: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the quantified protons (typically D1 = 30-60 seconds). This guarantees complete signal recovery and accurate integration.
-
Data Analysis: Integrate the distinct pyrimidine/pyridine protons against the IS peak. Calculate the absolute mass fraction using the standard qNMR equation.
Protocol 2: Moisture-Tolerant Fast HPLC-UV Workflow
To utilize HPLC for trace impurity profiling while mitigating hydrolysis, the exposure time to water must be minimized.
-
Sample Preparation: Dissolve the sample in anhydrous Acetonitrile (do not use water or methanol as the diluent).
-
Instrument Setup: Utilize a chilled autosampler (4 °C) to slow down any potential degradation kinetics in the vial.
-
Method Parameters: Employ a rapid gradient Ultra-High-Performance Liquid Chromatography (UHPLC) method (e.g., 5-95% Acetonitrile/Water with 0.1% TFA over 3 minutes) using a sub-2 µm C18 column. The fast run-time minimizes the residence time of the highly electrophilic C4-chloro group in the aqueous mobile phase.
-
Self-Validation Step: Inject the sample immediately upon dissolution ( T=0 ) and again after 4 hours ( T=4 ). A significant increase in the pyrimidinone peak at T=4 confirms solvent-induced degradation, allowing the analyst to mathematically back-calculate or confidently dismiss the degradant as an analytical artifact.
Orthogonal workflow combining HPLC and qNMR for robust purity cross-validation.
Conclusion
For highly reactive intermediates like 4-Chloropyrido[3,2-d]pyrimidine HCl, relying solely on standard HPLC-UV is an analytical risk that frequently results in false impurity profiles. A cross-referenced approach—utilizing qNMR for absolute, degradation-free quantification and a specialized, fast-gradient UHPLC method for trace impurity profiling—ensures a scientifically rigorous and self-validating purity assessment[7].
References
-
Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS." Enovatia.[Link]
-
MDPI. "Design, Synthesis and Bioactivity Evaluation of 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Derivatives as Mnk and HDAC Inhibitors." MDPI.[Link]
-
Royal Society of Chemistry. "Application of quinazoline and pyrido[3,2-d]pyrimidine templates to design multi-targeting agents in Alzheimer's disease." RSC.[Link]
-
PMC. "Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors." NIH.[Link]
Sources
- 1. Design, Synthesis and Bioactivity Evaluation of 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Derivatives as Mnk and HDAC Inhibitors [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. enovatia.com [enovatia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide to Novel Pyrido[3,2-d]pyrimidine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for more potent and selective kinase inhibitors is a continuous endeavor. Kinases, being central nodes in cellular signaling pathways, are prime targets for therapeutic intervention, particularly in oncology. The pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise against a range of kinase targets. This guide provides an in-depth comparative analysis of a novel pyrido[3,2-d]pyrimidine-based inhibitor, benchmarking its performance against established clinical standards, and is supported by detailed experimental methodologies to ensure scientific rigor and reproducibility.
Introduction: The Rise of the Pyrido[3,2-d]pyrimidine Scaffold
The pyrido[3,2-d]pyrimidine core is a heterocyclic aromatic compound that has garnered significant attention in drug discovery due to its structural similarity to the native purine core of ATP. This mimicry allows derivatives to function as competitive inhibitors at the ATP-binding site of various kinases.[1][2] The strategic placement of nitrogen atoms within this fused ring system provides a versatile platform for chemists to modulate potency, selectivity, and pharmacokinetic properties.
Recent research has focused on developing pyrido[3,2-d]pyrimidine derivatives against key oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the proliferation of cancer cells in various malignancies, most notably in non-small cell lung cancer (NSCLC). While several generations of EGFR inhibitors have been clinically approved, the emergence of drug resistance necessitates the development of novel chemical scaffolds with improved efficacy and selectivity profiles.
This guide will focus on a novel pyridothieno[3,2-d]pyrimidin-4-amine derivative, hereafter referred to as Compound 5a , which has demonstrated potent anti-proliferative activity by targeting EGFR.[3][4][5] We will compare its performance against the first-generation EGFR inhibitor, Gefitinib , and the third-generation inhibitor, Osimertinib , which represent key clinical benchmarks.
Comparative Performance Analysis
The performance of a novel inhibitor is best assessed through a multi-faceted approach, encompassing biochemical potency, cellular activity, and selectivity. The following sections provide a comparative summary of Compound 5a against Gefitinib and Osimertinib.
Biochemical Potency Against EGFR
The half-maximal inhibitory concentration (IC50) in a biochemical assay is a direct measure of a compound's potency against its purified target enzyme. Compound 5a has been shown to be a potent inhibitor of wild-type EGFR.
| Compound | Target | Biochemical IC50 (nM) | Reference |
| Compound 5a | EGFR (Wild-Type) | 36.7 | [3][4] |
| Gefitinib | EGFR (Wild-Type) | 26 - 57 | [6] |
| Osimertinib | EGFR (Wild-Type) | ~480 - 1865 | [7][8] |
This data highlights that Compound 5a exhibits biochemical potency against wild-type EGFR that is comparable to the first-generation inhibitor Gefitinib. Notably, the third-generation inhibitor Osimertinib was specifically designed to have lower activity against wild-type EGFR to minimize off-target effects, while potently inhibiting mutant forms of the receptor.[7][8]
Cellular Anti-proliferative Activity
The ultimate goal of a kinase inhibitor in oncology is to halt the proliferation of cancer cells. The following table compares the growth inhibitory (GI50) or IC50 values of the compounds in various NSCLC cell lines.
| Compound | Cell Line | EGFR Status | Cellular IC50/GI50 (nM) | Reference |
| Compound 5a | NCI-H460 | EGFR Overexpression | ~10 | [3][4] |
| Gefitinib | PC9 | EGFR ex19del | 77.26 | [9] |
| Gefitinib | HCC827 | EGFR ex19del | 13.06 | [9] |
| Osimertinib | PC9 | EGFR ex19del | 8 - 17 | [10] |
| Osimertinib | H1975 | EGFR L858R/T790M | 5 - 11 | [10] |
Compound 5a demonstrates remarkable anti-proliferative activity in an EGFR-overexpressing cell line, with a GI50 value in the low nanomolar range.[3][4] This is a strong indication of its potential as an anticancer agent. For comparison, Gefitinib and Osimertinib show potent activity against cell lines harboring activating EGFR mutations (exon 19 deletion and L858R).[9][10] A key advantage of Osimertinib is its high potency against the T790M resistance mutation, which is a common mechanism of acquired resistance to first-generation EGFR inhibitors.[10]
Detailed Experimental Methodologies
To ensure the trustworthiness and reproducibility of the presented data, this section details the standard protocols for the key assays used in the characterization of these inhibitors.
Biochemical Kinase Inhibition Assay (HTRF®)
Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology for measuring kinase activity. It relies on the fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665 or d2) when brought into proximity.
Caption: A typical workflow for an in vivo mouse xenograft efficacy study.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 million cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice). [11]2. Tumor Growth: Allow the tumors to grow to a mean volume of approximately 100-200 mm³. [12]3. Randomization: Randomize the mice into different treatment groups (typically 8-10 mice per group), including a vehicle control group, a benchmark inhibitor group, and one or more test compound groups.
-
Treatment: Administer the compounds (e.g., via oral gavage or intraperitoneal injection) according to a predefined schedule and dose level for a set duration (e.g., 21-28 days).
-
Monitoring: Measure tumor volumes using calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of general toxicity.
-
Endpoint: At the end of the study, or when tumors reach a predetermined maximum size, euthanize the mice. Tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry) to assess target engagement and downstream pathway modulation.
Signaling Pathway and Mechanism of Action
Compound 5a, like Gefitinib and Osimertinib, exerts its anti-proliferative effects by inhibiting EGFR signaling. Upon binding of a ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, triggering downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and growth.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
By binding to the ATP pocket of the EGFR kinase domain, these inhibitors prevent autophosphorylation and the subsequent activation of these downstream pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling. Studies have shown that compounds from this class can induce cell cycle arrest in the G0/G1 or S phase. [3][4]
Conclusion and Future Outlook
The novel pyrido[3,2-d]pyrimidine-based inhibitor, Compound 5a, demonstrates potent biochemical and cellular activity against EGFR. Its performance is comparable to the first-generation inhibitor Gefitinib in the context of wild-type EGFR and EGFR-overexpressing cancer cells. This positions the pyrido[3,2-d]pyrimidine scaffold as a highly promising starting point for the development of next-generation kinase inhibitors.
However, the field of EGFR inhibitors has evolved significantly, with third-generation drugs like Osimertinib setting a new standard by effectively targeting resistance mutations such as T790M. For new pyrido[3,2-d]pyrimidine derivatives to be clinically impactful, future research should focus on:
-
Engineering Selectivity: Modifying the scaffold to achieve high potency against clinically relevant EGFR mutations (e.g., exon 19 deletion, L858R, and T790M) while sparing wild-type EGFR.
-
Overcoming Resistance: Designing derivatives that are active against emerging resistance mechanisms to third-generation inhibitors, such as the C797S mutation.
-
Broad Kinase Profiling: Conducting comprehensive kinase selectivity profiling to identify potential off-target effects and opportunities for developing multi-targeted inhibitors.
-
In Vivo Efficacy: Demonstrating robust and sustained tumor regression in relevant in vivo xenograft models, including those of brain metastases.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck Millipore. Retrieved from [Link]
-
IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group. (2018). PMC. Retrieved from [Link]
-
Fu, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
CellTiter-Glo® 2.0 Assay. (n.d.). Nordic Biolabs. Retrieved from [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
GFP and Propidium Iodide for Cell Cycle Analysis. (n.d.). The University of Iowa. Retrieved from [Link]
-
Apoptosis Assay using Annexin V-FITC and Propidium Iodide. (n.d.). Sites@Rutgers. Retrieved from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Retrieved from [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). PMC. Retrieved from [Link]
-
Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. (2015). J-Stage. Retrieved from [Link]
-
Bai, H., et al. (2023). Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors. PubMed. Retrieved from [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). PMC. Retrieved from [Link]
-
Preclinical Drug Testing Using Xenograft Models. (n.d.). Retrieved from [Link]
-
Aziz, Y. M., et al. (2015). Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. PubMed. Retrieved from [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2025). PLOS One. Retrieved from [Link]
-
Stork: Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2'. (n.d.). Retrieved from [Link]
-
Sanad, M. H., & Mekky, A. E. M. (2021). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry. Retrieved from [Link]
-
Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2025). Frontiers. Retrieved from [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. Retrieved from [Link]
-
Yousif, M. N. M., et al. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry. Retrieved from [Link]
-
Schwartz, P. A., et al. (2020). Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies. PubMed. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. (2025). ResearchGate. Retrieved from [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). PMC. Retrieved from [Link]
-
208065Orig1s000. (2015). accessdata.fda.gov. Retrieved from [Link]
-
Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies. (2020). ACS Publications. Retrieved from [Link]
-
Novel pyrido[2,3-b]o[1][13]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). RSC Publishing. Retrieved from [Link]
-
Anticancer Activities of Some New Synthesized Thiazolo[3,2-a]Pyrido[4,3-d]Pyrimidine Derivatives. (n.d.). Science Publications. Retrieved from [Link]
-
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (n.d.). MDPI. Retrieved from [Link]
-
Bai, H., et al. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. PubMed. Retrieved from [Link]
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Retrieved from [Link]
-
Efficacy and safety of Osimertinib and other third-generation EGFR TKIs in advanced NSCLC: a systematic review and meta-analysis. (n.d.). PMC. Retrieved from [Link].nih.gov/pmc/articles/PMC9554032/)
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. storkapp.me [storkapp.me]
- 6. OUH - Protocols [ous-research.no]
- 7. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 13. merckmillipore.com [merckmillipore.com]
Comparative Evaluation of Pyrido[3,2-d]pyrimidines: Scaffold Hopping, Kinase Inhibition, and Biological Efficacy
As application scientists and drug developers, we constantly evaluate core heterocycles capable of overcoming the limitations of existing targeted therapies—such as off-target toxicity, poor pharmacokinetic profiles, and acquired resistance. While the pyrido[2,3-d]pyrimidine scaffold has historically dominated the literature, recent comparative studies demonstrate that pyrido[3,2-d]pyrimidines offer a privileged, highly tunable architecture[1]. By altering the nitrogen placement within the bicyclic core, researchers can fundamentally shift the electronic properties and three-dimensional binding modes of the molecule, often resulting in superior target selectivity and potency[2].
This guide objectively compares the biological activities of pyrido[3,2-d]pyrimidine derivatives against standard therapeutics and regioisomers, providing actionable insights and self-validating experimental protocols for your drug discovery pipelines.
The Rationale for Scaffold Hopping
Scaffold hopping from the widely studied pyrido[2,3-d]pyrimidine to the pyrido[3,2-d]pyrimidine core has emerged as a highly effective strategy to optimize both potency and selectivity[2]. Because the pyrido[3,2-d]pyrimidine core effectively mimics the purine ring of ATP, it is exceptionally well-suited for targeting the ATP-binding pocket of various kinases[1].
For instance, in the development of ERK2/PI3Kα dual inhibitors, replacing the 1H-pyrazolo[3,4-d]pyrimidine or pyrido[2,3-d]pyrimidine scaffold with a pyrido[3,2-d]pyrimidine core significantly enhanced the inhibitory activity against both kinases[3]. A similar trend is observed in antimicrobial drug design; shifting the nitrogen arrangement improved the potency against Pneumocystis jirovecii dihydrofolate reductase (pjDHFR) by over 11-fold compared to its regioisomer, validating the scaffold hopping rationale[2].
Target Landscape & Comparative Efficacy
Oncology: Multi-Kinase Inhibition
The structural versatility of pyrido[3,2-d]pyrimidines allows them to act as potent inhibitors across multiple oncogenic signaling pathways.
-
PI3K/mTOR Pathway: The PI3K/AKT/mTOR signaling axis is a critical target in oncology. 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines have been identified as potent dual PI3K/mTOR inhibitors, with lead compounds achieving IC50 values as low as 19 nM for PI3Kα and 37 nM for mTOR[4]. Furthermore, targeting the PI3Kδ isoform has yielded highly selective inhibitors like Compound S5 (IC50 = 2.82 nM), which demonstrates profound antiproliferative effects in SU-DHL-6 lymphoma cells[5]. The clinical relevance of this scaffold is further underscored by Seletalisib, a selective PI3Kδ inhibitor evaluated in clinical trials for immune-related disorders[6].
-
Mnk/Pim Dual Inhibition: In hematological malignancies, the cooperative activation of cap-dependent translation by Mnk and Pim kinases drives tumor survival. Optimization of 4-aniline substituted pyrido[3,2-d]pyrimidines led to Compound 2j, a first-in-class dual inhibitor exhibiting exceptional potency against Mnk1 (32 nM), Mnk2 (3 nM), and Pim1 (37 nM)[7]. Compound 2j outperformed standard clinical candidates like eFT508 and TP-3654 in acute myeloid leukemia (AML) cell lines, demonstrating superior antiproliferative effects[7].
Multi-kinase inhibition profile of pyrido[3,2-d]pyrimidine derivatives in oncogenic signaling.
Antimicrobial: DHFR Inhibition
Beyond oncology, the scaffold is pivotal in treating opportunistic infections like Pneumocystis pneumonia. Because the active site of pjDHFR differs only subtly from human DHFR (hDHFR), achieving species selectivity is challenging. However, substituted pyrido[3,2-d]pyrimidine-2,4,6-triamines have demonstrated remarkable selectivity. Compound 15, a trifluoro-substituted analog, inhibits pjDHFR with an IC50 of 80 nM while maintaining a 28-fold selectivity window over hDHFR—a 7-fold improvement in selectivity compared to its pyrido[2,3-d]pyrimidine counterpart[2].
Quantitative Performance Comparison
The following table summarizes the in vitro biological activities of leading pyrido[3,2-d]pyrimidine derivatives against their respective targets, compared to standard reference drugs or regioisomers.
| Target | Compound | IC50 Value | Comparator / Standard | Comparator IC50 | Reference |
| pjDHFR | Compound 15 | 80 nM | Pyrido[2,3-d] analog 6 | ~880 nM | [2] |
| PI3Kδ | Compound S5 | 2.82 nM | Idelalisib | Comparable | [5] |
| PI3Kα | Compound 1 | 19 nM | N/A | N/A | [4] |
| Mnk2 | Compound 2j | 3 nM | eFT508 | >100 nM | [7] |
| Pim1 | Compound 2j | 37 nM | TP-3654 | Comparable | [7] |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the causal logic and step-by-step methodologies for evaluating the biological activity of pyrido[3,2-d]pyrimidine derivatives.
Protocol A: Luminescence-Based Kinase Inhibition Assay (ADP-Glo)
Causality: Measuring ADP production rather than ATP depletion provides a positive signal directly correlated with kinase activity. This offers a superior signal-to-background ratio, avoids radioactive waste, and allows for precise IC50 determination of ATP-competitive pyrido[3,2-d]pyrimidines[1].
Step-by-Step Workflow:
-
Compound Preparation: Serially dilute the pyrido[3,2-d]pyrimidine derivative in 100% DMSO to create a 10-point dose-response curve. Logic: A 10-point curve is mathematically required to accurately fit a 4-parameter logistic regression and determine the Hill slope.
-
Kinase/Substrate Incubation: In a 384-well plate, combine 1 µL of the compound (final DMSO concentration 1%) with 2 µL of the purified kinase (e.g., Mnk2 or PI3Kδ) and specific peptide substrate. Incubate at room temperature for 15 minutes. Logic: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme before the reaction starts.
-
Reaction Initiation: Add 2 µL of ultra-pure ATP (concentration set at the Km value for the specific kinase). Incubate for 60 minutes. Logic: Setting ATP at Km ensures that competitive inhibitors are not artificially outcompeted by non-physiological ATP saturation.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to completely deplete unreacted ATP.
-
Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is subsequently utilized by luciferase to produce light. Read luminescence on a microplate reader.
-
Self-Validation (Z'-factor): Calculate the Z'-factor using DMSO vehicle as the positive control (100% activity) and a no-enzyme well as the negative control (0% activity). The assay is only validated if Z′≥0.5 .
Step-by-step workflow for the in vitro luminescence-based kinase inhibition assay.
Protocol B: Cell Viability & Antiproliferation Assay (CellTiter-Glo)
Causality: Quantifying intracellular ATP serves as a direct, highly sensitive proxy for metabolic activity and living cell number, providing a homogenous readout to determine the GI50 (Growth Inhibition 50%) of the compounds in cancer cell lines (e.g., MOLM-13 or SU-DHL-6)[7],[5].
Step-by-Step Workflow:
-
Cell Seeding: Seed target cells in 96-well opaque-walled plates at an optimized density (e.g., 5,000 cells/well) in 90 µL of complete culture media. Incubate overnight at 37°C, 5% CO2 .
-
Compound Treatment: Add 10 µL of 10X concentrated pyrido[3,2-d]pyrimidine derivatives (prepared in media from DMSO stocks) to the wells. Incubate for 72 hours.
-
Lysis and Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence. Normalize data against vehicle-treated control cells to calculate the percentage of cell viability and derive the GI50 using non-linear regression.
References
-
Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection - PMC. nih.gov. 2
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. rsc.org. 3
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - MDPI. mdpi.com. 4
-
Pyrido[3,2-d]pyrimidine|Kinase Inhibitor Scaffold|RUO - Benchchem. benchchem.com.1
-
Optimization of 4-Aniline Substituted Pyrido[3,2-d]pyrimidine Derivatives as Pim/Mnk Dual Inhibitors with Antileukemia Activity - ACS Publications. acs.org. 7
-
Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed. nih.gov. 5
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. mdpi.com.6
Sources
- 1. Pyrido[3,2-d]pyrimidine|Kinase Inhibitor Scaffold|RUO [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling 4-Chloropyrido[3,2-d]pyrimidine HCl
As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of highly reactive electrophiles into their synthetic pipelines. 4-Chloropyrido[3,2-d]pyrimidine HCl (CAS: 51674-77-2) is a highly valuable building block, particularly in the synthesis of kinase inhibitors and fused heterocyclic pharmacophores.
However, handling this compound presents a "perfect storm" of chemical hazards: it combines the extreme electrophilic vulnerability of a chlorinated pyrimidine core with the hygroscopic, acidic nature of a hydrochloride salt[1]. Standard laboratory safety protocols are insufficient.
This guide provides a field-proven, self-validating operational framework for the safe handling, transfer, and disposal of 4-Chloropyrido[3,2-d]pyrimidine HCl, ensuring both operator safety and reagent integrity.
Mechanistic Hazard Analysis: The "Why" Behind the Danger
To design an effective safety protocol, we must first understand the causality of the hazard. The dangers of 4-Chloropyrido[3,2-d]pyrimidine HCl stem from two parallel reactivity pathways:
-
Moisture-Driven Hydrolysis (The Physical Hazard): As an HCl salt, this compound is highly hygroscopic. Upon exposure to ambient humidity, ambient water acts as a nucleophile, displacing the C4-chlorine to form the corresponding pyrimidinone[1]. This hydrolysis reaction is exothermic and rapidly releases gaseous hydrogen chloride (HCl)[2]. In a sealed container, this causes dangerous pressurization; upon opening, it releases a corrosive, lachrymatory gas cloud.
-
Nucleophilic Aromatic Substitution (The Biological Hazard): The identical electrophilic mechanism that makes this compound synthetically useful makes it biologically destructive. If the dust contacts the skin or respiratory tract, it undergoes rapid Nucleophilic Aromatic Substitution (SNAr) with the primary amines (-NH2) and thiols (-SH) of biological proteins, leading to severe chemical burns and permanent immunological sensitization (H317)[3].
Fig 1: Dual hazard pathways of 4-Chloropyrido[3,2-d]pyrimidine HCl via hydrolysis and SNAr.
Personal Protective Equipment (PPE) Architecture
Do not simply rely on standard lab attire. Every layer of PPE must be intentionally selected to counter the specific mechanistic threats of chlorinated electrophiles and HCl gas[4].
Data-Driven PPE Specifications
| Hazard Parameter | Value / Specification | Operational Implication |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319) | Mandatory face shield and chemical splash goggles[3]. |
| Sensitization | Skin Sens. 1 (H317) | Zero-tolerance for skin exposure; double-gloving required[3]. |
| Reactivity | Moisture-sensitive (Hydrolyzes) | Handle in environments with <10% Relative Humidity (RH). |
| Thermal Stability | Emits toxic fumes (NOx, HCl) | Store at 0-8 °C[4]; avoid exothermic quenching[5]. |
The Double-Glove System
A single pair of standard nitrile gloves offers insufficient protection against chlorinated compounds[2].
-
Inner Layer: 4-mil Nitrile gloves (provides tactile dexterity for fine manipulations).
-
Outer Layer: Neoprene or Silver Shield™ gloves. Causality: Neoprene provides extended chemical resistance to both the chlorinated pyrimidine core and the acidic HCl degradation products, preventing trans-dermal absorption[2].
Respiratory and Face Protection
-
Engineering Control: All manipulations must occur within a certified chemical fume hood with a face velocity of ≥ 100 fpm[3].
-
Face Protection: Wear non-vented chemical splash goggles. If handling bulk quantities (>50g), a full-face shield is mandatory to protect against pressurized HCl release when opening storage vessels[6].
Step-by-Step Operational Workflow
The following protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.
Step 1: Environmental Preparation & Inspection
-
Purge the fume hood or glovebox with an inert gas (Argon or N2) to drive ambient humidity below 10%.
-
Retrieve the reagent from 0-8 °C storage[4] and allow it to equilibrate to room temperature inside a desiccator before opening. Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture into the powder, destroying the reagent via hydrolysis.
-
Self-Validation Check: Inspect the sealed bottle. If the cap appears bloated or there is crusting around the threads, significant hydrolysis has occurred. Treat the bottle as a pressurized acid hazard.
Step 2: De-pressurization and Transfer
-
Don the double-glove system and face shield.
-
Hold the bottle pointing away from you, deep within the fume hood. Slowly crack the cap to vent any accumulated HCl gas.
-
Use an anti-static, PTFE-coated spatula for transfer. Causality: Chlorinated powders can carry static charges; a static discharge can scatter the highly irritating dust into the hood environment.
-
Seal the primary container immediately after weighing, backfilling with Argon before closing.
Step 3: Reaction Execution
-
Introduce the compound to your reaction vessel under a continuous stream of inert gas.
-
Ensure the reaction setup includes an acid scrubber (e.g., a trap containing 1M NaOH) to neutralize the HCl gas generated during the planned synthetic reaction.
Fig 2: Sequential operational workflow for the safe handling and disposal of the reagent.
Disposal and Spill Response Plan
Because of its dual reactivity, waste containing 4-Chloropyrido[3,2-d]pyrimidine HCl cannot be disposed of in standard organic waste streams.
Routine Disposal (Spatulas, Weigh Boats, Residuals)
-
Quenching: Do not use strong bases (like NaOH) to clean residuals, as the rapid exothermic hydrolysis can cause splattering. Instead, submerge contaminated tools in a mild, buffered aqueous solution (e.g., saturated Sodium Bicarbonate, NaHCO3)[7].
-
Allow the tools to sit for 30 minutes. The evolution of CO2 bubbles indicates the neutralization of the HCl salt.
-
Validation: Use pH paper to confirm the quenching bath has stabilized at pH 7-8 before transferring the liquid to the Halogenated Acidic Waste stream.
Solid Spill Response
-
Isolate: If a spill occurs outside the fume hood, immediately evacuate the immediate area. The dust is a severe lachrymator and respiratory irritant[6].
-
Contain: Do not sweep dry powder, as this aerosolizes the hazard. Cover the spill with a slightly damp, inert absorbent material (like sand or vermiculite) to control dust[5].
-
Neutralize: Carefully mist the absorbent with 5% NaHCO3 solution to neutralize the active chloride and HCl.
-
Collect: Scoop the neutralized slurry into a sealed, vented plastic container (do not use glass, as residual pressure could cause shattering) and label it for specialized hazardous waste disposal[5].
References
- Matrix Scientific. "7-Bromo-4-chloropyrido[3,2-d]pyrimidine Safety Data Sheet." 1int.co.uk.
- Advanced ChemBlocks. "4-Chloropyrido[3,2-d]pyrimidine." achemblock.com.
- FUJIFILM Wako Chemicals. "SAFETY DATA SHEET: 2-Chloropyrimidine." fujifilm.com.
- Spectrum Chemical / TCI America. "SAFETY DATA SHEET: 5-Bromo-2-chloropyrimidine." spectrumchemical.com.
- Benchchem. "5-Amino-4,6-dichloro-2-methylpyrimidine." benchchem.com.
- Benchchem. "Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate." benchchem.com.
- Benchchem. "2-(6-Chloropyrimidin-4-yl)isoindoline | Research Chemical." benchchem.com.
Sources
- 1. 2-(6-Chloropyrimidin-4-yl)isoindoline|Research Chemical [benchchem.com]
- 2. Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate|889944-72-3 [benchchem.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. 4-Chloropyrido[3,2-d]pyrimidine 97% | CAS: 51674-77-2 | AChemBlock [achemblock.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 5-Amino-4,6-dichloro-2-methylpyrimidine | 39906-04-2 | Benchchem [benchchem.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
